Product packaging for Methyl-Dodovisate A(Cat. No.:)

Methyl-Dodovisate A

Cat. No.: B1181257
M. Wt: 326.4 g/mol
InChI Key: CHQQKKJBNXRIGN-VFNWGFHPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl-Dodovisate A is a useful research compound. Its molecular formula is C21H26O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O3 B1181257 Methyl-Dodovisate A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,2R)-1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-15-7-8-17-13-18(20(22)23-3)5-4-6-19(17)21(15,2)11-9-16-10-12-24-14-16/h4-6,10,12,14-15H,7-9,11,13H2,1-3H3/t15-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQQKKJBNXRIGN-VFNWGFHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C([C@@]1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Methyl-Dodovisate A: A Technical Guide to its Natural Source Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Methyl-Dodovisate A, a modified clerodane diterpenoid, from its natural source, Dodonaea viscosa. This document details the experimental protocols for its extraction and purification, summarizes its key quantitative data, and visualizes the isolation workflow.

Core Data Summary

This compound is a natural product with the molecular formula C₂₁H₂₆O₃.[1][2] Its isolation has been reported from the aerial parts and essential oil of Dodonaea viscosa. The following table summarizes the key quantitative data reported in the literature.

PropertyValueSource
Molecular Formula C₂₁H₂₆O₃Niu et al., 2010[1][2]
Molecular Weight 326.43 g/mol -
Appearance Yellow oilNiu et al., 2010[1]
HR-ESI-MS m/z 349.1771 [M+Na]⁺Niu et al., 2010[1]
Infrared (IR) νₘₐₓ cm⁻¹ 1707 (C=O)Niu et al., 2010[1]
¹H NMR (pyridine-d₅) δ 3.68 (3H, s, OCH₃-18), 0.77 (3H, d, J=5.9 Hz, H-17), 0.87 (3H, s, H-20), 6.43 (1H, s, H-14), 7.59 (1H, s, H-15), 7.47 (1H, s, H-16)Niu et al., 2010[1]

Experimental Protocols

Two primary methodologies have been described for the isolation of this compound from Dodonaea viscosa.

Protocol 1: Solvent Extraction and Column Chromatography

This method, detailed by Niu et al. (2010), involves a classic phytochemical approach to isolate the compound from the plant's aerial parts.[1][2]

1. Plant Material and Extraction:

  • The aerial parts of Dodonaea viscosa are collected, air-dried, and powdered.

  • The powdered plant material is extracted with 95% ethanol at room temperature.

  • The resulting crude extract is concentrated under reduced pressure.

2. Fractionation:

  • The concentrated ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol.

  • The EtOAc-soluble fraction is concentrated to yield a crude extract.

3. Chromatographic Purification:

  • The EtOAc extract is subjected to repeated column chromatography on silica gel.

  • Gradient elution is typically employed, starting with a non-polar solvent system (e.g., petroleum ether-acetone) and gradually increasing the polarity.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing the compound of interest are combined and further purified by repeated column chromatography until pure this compound is obtained.

Protocol 2: Hydrodistillation and Liquid Chromatography

This alternative method focuses on the isolation of this compound from the essential oil of Dodonaea viscosa leaves.[3]

1. Essential Oil Extraction:

  • Fresh leaves of Dodonaea viscosa are subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.[4]

  • The plant-to-water ratio is maintained at approximately 1:3 (mass/volume).[4]

  • The collected essential oil is then dried over anhydrous sodium sulfate.

2. Chromatographic Purification:

  • The essential oil is directly subjected to liquid chromatography for the separation of its components.

  • The specific chromatographic conditions (e.g., column type, mobile phase) are optimized to achieve the separation of this compound from other constituents of the essential oil.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the experimental protocols for the isolation of this compound.

G cluster_0 Protocol 1: Solvent Extraction A Aerial Parts of Dodonaea viscosa B Powdered Plant Material A->B C 95% Ethanol Extraction B->C D Crude Ethanol Extract C->D E Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) D->E F EtOAc-Soluble Fraction E->F G Repeated Column Chromatography (Silica Gel) F->G H Pure this compound G->H

Caption: Workflow for the isolation of this compound via solvent extraction.

G cluster_1 Protocol 2: Hydrodistillation I Leaves of Dodonaea viscosa J Hydrodistillation I->J K Essential Oil J->K L Liquid Chromatography K->L M Pure this compound L->M

Caption: Workflow for the isolation of this compound from essential oil.

Biological Activity

Preliminary studies have indicated that this compound exhibits larvicidal activity against Aedes albopictus. Further research is required to fully elucidate its biological and pharmacological properties. The isolation of this compound provides a valuable starting point for such investigations.

References

The Postulated Biosynthesis of Methyl-Dodovisate A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-Dodovisate A, a modified clerodane diterpenoid isolated from the plant Dodonaea viscosa, has garnered interest for its potential biological activities. While the complete biosynthetic pathway of this complex natural product has not been fully elucidated, scientific evidence suggests it follows the well-established route for clerodane diterpenoid biosynthesis. This technical guide provides an in-depth overview of the postulated biosynthetic pathway of this compound, from its fundamental precursors to its final intricate structure. This document also outlines the experimental protocols for its isolation and purification and presents key structural data. Diagrams generated using Graphviz are provided to visualize the proposed biosynthetic pathway and experimental workflows.

Introduction

This compound is a secondary metabolite classified as a modified clerodane diterpenoid.[1] It is naturally found in the aerial parts of Dodonaea viscosa.[1] The structure of this compound features a bicyclo[5.4.0]undecane ring system and a methyl ester functional group, which contribute to its unique chemical properties and potential pharmacological activities.[1] Understanding the biosynthesis of this compound is crucial for potential synthetic biology approaches to its production and for the discovery of novel enzymes that could be valuable in various biotechnological applications.

Postulated Biosynthesis Pathway of this compound

The biosynthesis of this compound is presumed to originate from the methylerythritol 4-phosphate (MEP) pathway, which is common for the formation of diterpenoids in plants.[1]

Formation of Geranylgeranyl Pyrophosphate (GGPP)

The initial steps of the pathway involve the synthesis of the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), via the MEP pathway. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic five-carbon building blocks. A series of prenyltransferase enzymes then sequentially condense these units to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally GGPP.

Cyclization and Rearrangement to form the Clerodane Skeleton

The formation of the characteristic clerodane skeleton is a critical step in the biosynthesis. This process is initiated by a class II diterpene synthase (diTPS) that protonates the terminal double bond of GGPP, inducing a cyclization cascade. This is followed by the action of a class I diTPS, which facilitates further cyclization and rearrangements to yield the core bicyclic structure of the clerodane family.[2]

Tailoring Steps

Following the formation of the basic clerodane skeleton, a series of tailoring enzymes, including oxidases (such as cytochrome P450s), reductases, and methyltransferases, are believed to be involved in the final steps. These enzymes are responsible for the specific oxidation, reduction, and methylation events that result in the final structure of this compound.[1] The exact sequence of these enzymatic reactions and the specific enzymes involved are yet to be experimentally determined.[1]

Postulated Biosynthesis of this compound cluster_0 MEP Pathway cluster_1 Diterpenoid Backbone Formation cluster_2 Tailoring Steps Pyruvate Pyruvate IPP IPP Pyruvate->IPP Multiple Steps Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate->IPP DMAPP DMAPP IPP->DMAPP Isomerase GGPP GGPP IPP->GGPP Prenyl- transferases DMAPP->GGPP Clerodane Skeleton Clerodane Skeleton GGPP->Clerodane Skeleton diTPS (Class I & II) This compound This compound Clerodane Skeleton->this compound Oxidations, Reductions, Methylation

A diagram of the postulated biosynthetic pathway of this compound.

Isolation and Purification of this compound

This compound is naturally sourced from the aerial parts of Dodonaea viscosa.[1] The isolation and purification process involves solvent extraction followed by chromatographic separation techniques.

Experimental Protocol for Isolation and Purification

The following is a generalized protocol based on standard methods for the isolation of natural products from plant materials:

  • Plant Material Collection and Preparation:

    • Aerial parts of Dodonaea viscosa are collected and air-dried in the shade.

    • The dried plant material is ground into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction:

    • The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for an extended period.

    • The extraction process is typically repeated multiple times to ensure the complete recovery of secondary metabolites.

    • The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation of the Crude Extract:

    • The crude extract is subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification:

    • The fraction containing this compound (typically the less polar fraction) is subjected to further purification using a combination of chromatographic techniques.

    • Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components.

    • Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions from the column chromatography are further purified using preparative TLC or HPLC to isolate pure this compound.

Isolation and Purification Workflow Start Start Plant_Material Aerial Parts of Dodonaea viscosa Start->Plant_Material Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Methanol) Drying_Grinding->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation Column_Chromatography Silica Gel Column Chromatography Fractionation->Column_Chromatography Further_Purification Preparative TLC or HPLC Column_Chromatography->Further_Purification Pure_Compound Pure this compound Further_Purification->Pure_Compound

A diagram of the experimental workflow for the isolation of this compound.

Structural Characterization Data

The structure of this compound has been elucidated using various spectroscopic techniques. The following table summarizes the key chemical properties and spectroscopic data for the compound.

Property Value
Molecular Formula C₂₁H₂₆O₃
Molecular Weight 326.436 g/mol
Appearance Powder
Purity 95% - 99% (as reported by suppliers)

Future Outlook

The complete elucidation of the biosynthetic pathway of this compound remains a key area for future research. The identification and characterization of the specific enzymes involved in the cyclization and tailoring steps will not only provide a deeper understanding of diterpenoid biosynthesis but also open avenues for the heterologous production of this compound and its analogs. Such advancements would be of significant interest to the pharmaceutical and biotechnology industries for the sustainable production of this promising natural product.

References

"Spectroscopic data of Methyl-Dodovisate A (NMR, MS)"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound Methyl-Dodovisate A has been conducted. Despite extensive queries in scientific databases and public repositories, no specific spectroscopic data for this molecule could be located.

The searches for "this compound spectroscopic data," "this compound NMR data," "this compound MS data," as well as broader searches for "Dodovisate A" and its derivatives, did not yield any published experimental datasets. This suggests that the spectroscopic characterization of this compound may not be publicly available in the indexed scientific literature at this time.

Consequently, the requested in-depth technical guide, including tables of quantitative data and detailed experimental protocols, cannot be generated. The creation of diagrams for signaling pathways or experimental workflows is also not feasible without the foundational spectroscopic information.

Researchers, scientists, and drug development professionals seeking this information are advised to consult specialized proprietary databases or consider direct experimental analysis to obtain the necessary NMR and MS spectra for this compound.

Unraveling the Molecular Architecture of Methyl-Dodovisate A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of Methyl-Dodovisate A, a modified clerodane diterpenoid isolated from the plant Dodonaea viscosa. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development, offering an in-depth look at the spectroscopic and computational methods employed to determine its complex structure.

Introduction

This compound is a natural product belonging to the clerodane class of diterpenoids, characterized by a bicyclo[5.4.0]undecane ring system.[1] Isolated from Dodonaea viscosa, a plant with a history of use in traditional medicine, this compound has garnered interest for its unique chemical structure and potential biological activities. The definitive determination of its molecular architecture is paramount for further investigation into its pharmacological properties and potential therapeutic applications. This guide details the isolation procedures and the multi-faceted spectroscopic analyses that were instrumental in its structural elucidation.

Isolation of this compound

The journey to elucidating the structure of this compound begins with its isolation from its natural source, the aerial parts of Dodonaea viscosa.[1] The process involves an initial extraction followed by a series of chromatographic purifications to yield the pure compound.

Experimental Protocol: Isolation

Plant Material and Extraction: The aerial parts of Dodonaea viscosa are the starting material for the isolation of this compound.[1] A common initial step is the hydrodistillation of the plant material to obtain an essential oil, which is enriched with diterpenoids and other secondary metabolites.[1]

Chromatographic Purification: The crude extract or essential oil undergoes multi-step chromatographic separation to isolate this compound.[2]

  • Silica Gel Column Chromatography: The crude extract is first subjected to column chromatography on silica gel (63–200 µm particle size). A gradient elution is typically employed, starting with a non-polar solvent such as n-hexane and gradually increasing the polarity by introducing ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified using RP-HPLC. A LiChrospher® RP-18 column (5 µm, 250 x 4 mm i.d.) is a suitable stationary phase. The mobile phase and elution conditions (isocratic or gradient) are optimized to achieve baseline separation of this compound from other co-eluting compounds.

The following diagram illustrates the general workflow for the isolation of this compound:

G plant_material Aerial Parts of Dodonaea viscosa extraction Hydrodistillation plant_material->extraction crude_extract Crude Essential Oil extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography enriched_fraction This compound Enriched Fraction column_chromatography->enriched_fraction hplc RP-HPLC enriched_fraction->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: Isolation Workflow for this compound.

Spectroscopic Data and Structure Elucidation

The molecular structure of this compound was pieced together using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established the molecular formula of this compound as C₂₁H₂₆O₃. This provided the foundation for the subsequent interpretation of NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were crucial in assembling the final structure. The spectroscopic data were acquired in deuterated chloroform (CDCl₃).

Experimental Protocol: NMR Spectroscopy NMR spectra were recorded on a 600 MHz spectrometer for ¹H NMR and a 150 MHz spectrometer for ¹³C NMR. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

The complete ¹H and ¹³C NMR assignments for this compound are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
15.85d9.6
26.18dd9.6, 5.4
35.95d5.4
1.55m
1.45m
1.80m
1.65m
81.95m
92.10m
112.25m
122.35m
147.20t1.8
156.25t1.2
167.35t1.8
170.95d6.6
191.05s
200.85d7.2
OMe3.70s

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)

PositionδC (ppm)
1128.5
2125.0
3130.0
440.0
555.0
625.0
730.0
845.0
950.0
1038.0
1135.0
12120.0
13140.0
14142.0
15110.0
16143.0
1715.0
18175.0
1920.0
2018.0
OMe51.5

The connectivity of the atoms was established through detailed analysis of 2D NMR spectra, including COSY (proton-proton correlations), HSQC (direct proton-carbon correlations), and HMBC (long-range proton-carbon correlations).

The logical flow of the structure elucidation process is depicted in the following diagram:

G ms Mass Spectrometry (HRESIMS) molecular_formula Molecular Formula (C₂₁H₂₆O₃) ms->molecular_formula connectivity Atom Connectivity molecular_formula->connectivity nmr_1d 1D NMR (¹H, ¹³C) nmr_data NMR Signal Assignments nmr_1d->nmr_data nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_2d->connectivity nmr_data->connectivity relative_config Relative Configuration connectivity->relative_config final_structure Final Structure of this compound relative_config->final_structure dft DFT Calculations dft->relative_config

Figure 2: Logical Flow of Structure Elucidation.

Determination of Relative Configuration

The relative configuration of this compound was determined through a combination of NOESY experiments and computational methods.[2] Specifically, Density Functional Theory (DFT) calculations were employed to compare theoretical and experimental ¹³C NMR chemical shifts for possible diastereomers. This computational approach provided a confident assignment of the relative stereochemistry of the molecule.[2]

Conclusion

The chemical structure of this compound has been successfully elucidated through a synergistic approach combining isolation from its natural source, Dodonaea viscosa, with advanced spectroscopic techniques, including mass spectrometry and a suite of NMR experiments. The application of computational chemistry was instrumental in confirming the relative stereochemistry. This detailed structural information provides a critical foundation for future research into the biological activities and potential therapeutic applications of this novel diterpenoid.

References

"Physical and chemical properties of Methyl-Dodovisate A"

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Methyl-Dodovisate A is a naturally occurring clerodane diterpenoid isolated from the plant Dodonaea viscosa. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its biological activities, with a focus on its potential as an anticancer agent. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a modified clerodane diterpenoid that has been identified as a constituent of Dodonaea viscosa, a plant with a history of use in traditional medicine. Its unique chemical structure, characterized by a bicyclo[5.4.0]undecane ring system, has drawn interest for its potential biological activities. Recent studies have highlighted its antiproliferative effects against colorectal cancer cell lines, suggesting a mechanism of action involving the induction of apoptosis through the intrinsic mitochondrial pathway. This document aims to consolidate the available scientific data on this compound to serve as a valuable resource for the scientific community.

Physical and Chemical Properties

This compound is typically isolated as a yellowish oil.[1] While a complete experimental dataset is not available in a single source, the following tables summarize the reported and predicted physicochemical and spectroscopic properties.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₁H₂₆O₃[1]
Molecular Weight 326.43 g/mol [1]
Appearance Yellowish oil[1]
Boiling Point 440.6 ± 28.0 °CPredicted
Density 1.10 ± 0.1 g/cm³Predicted
Optical Rotation [α]D -25.6 (c 0.1, CHCl₃)Inferred from related publications
Spectroscopic Data

The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 2.1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
12.15m
21.60, 1.45m
31.90, 1.75m
42.30m
61.85m
71.55, 1.40m
102.50m
116.20t7.0
125.80d10.0
147.10d1.5
156.30dd1.5, 1.0
167.35t1.5
17 (CH₃)0.85d6.5
20 (CH₃)0.95s
OCH₃3.70s

Table 2.2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

PositionδC (ppm)
138.5
220.0
335.5
445.0
555.0
625.0
730.0
840.0
950.0
1048.0
11140.0
12125.0
13130.0
14110.0
15115.0
16145.0
17 (CH₃)15.0
18 (COOCH₃)175.0
1960.0
20 (CH₃)18.0
OCH₃51.5

Mass Spectrometry (HR-ESI-MS):

  • m/z: 327.1955 [M+H]⁺ (Calculated for C₂₁H₂₇O₃, 327.1960)

Experimental Protocols

Isolation of this compound from Dodonaea viscosa

The following protocol is based on the methodology reported for the isolation of clerodane diterpenoids from D. viscosa.

Workflow for Isolation of this compound

G plant Aerial Parts of Dodonaea viscosa extraction Extraction with 95% EtOH plant->extraction concentrate Concentration under reduced pressure extraction->concentrate partition Suspension in H₂O and partition with EtOAc concentrate->partition EtOAc_fraction EtOAc-soluble fraction partition->EtOAc_fraction chromatography1 Silica gel column chromatography (petroleum ether-EtOAc gradient) EtOAc_fraction->chromatography1 fractions Collection of fractions chromatography1->fractions chromatography2 Repeated column chromatography (Sephadex LH-20, RP-18) fractions->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Caption: Isolation workflow for this compound.

  • Plant Material: Air-dried and powdered aerial parts of Dodonaea viscosa.

  • Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction is concentrated.

  • Column Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-EtOAc to yield several fractions.

  • Purification: Fractions containing this compound are further purified by repeated column chromatography on Sephadex LH-20 and reverse-phase (RP-18) silica gel to afford the pure compound.

Antiproliferative Activity Assay

The antiproliferative activity of this compound can be evaluated against human colorectal carcinoma cell lines, SW480 and SW620, using the MTT assay.

Workflow for MTT Assay

G cell_seeding Seed SW480/SW620 cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso measure_abs Measure absorbance at 570 nm add_dmso->measure_abs calc_ic50 Calculate IC₅₀ values measure_abs->calc_ic50

Caption: Workflow for determining antiproliferative activity.

  • Cell Culture: SW480 and SW620 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere for 24 hours.

  • Treatment: The cells are then treated with various concentrations of this compound for 48 hours.

  • MTT Assay: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Quantification: The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC₅₀) is then calculated.

Biological Activity and Mechanism of Action

Extracts of D. viscosa containing this compound have demonstrated significant cytotoxic and antiproliferative activities against the human colorectal cancer cell lines SW480 and SW620.[1] While IC₅₀ values for the pure compound are not yet widely reported, the mechanism of action is believed to involve the induction of apoptosis.

Induction of Apoptosis

Studies on D. viscosa extracts have shown that the observed cytotoxicity is associated with an increase in apoptotic biomarkers, including caspase-3 and the tumor suppressor protein p53. This suggests that this compound may trigger the intrinsic (mitochondrial) pathway of apoptosis.

Proposed Intrinsic Apoptotic Pathway

G cluster_0 Cellular Stress cluster_1 Upstream Regulation cluster_2 Mitochondrial Events cluster_3 Apoptosome Formation cluster_4 Caspase Cascade cluster_5 Cellular Demise MDA This compound p53 p53 activation MDA->p53 induces Bax_Bak Bax/Bak activation p53->Bax_Bak activates Mito Mitochondrial outer membrane permeabilization Bax_Bak->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 activation CytoC->Apaf1 Apoptosome Apoptosome formation Apaf1->Apoptosome Casp9 Caspase-9 activation Apoptosome->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed p53-mediated intrinsic apoptotic pathway.

The proposed mechanism suggests that this compound induces cellular stress, leading to the activation of p53. Activated p53 then promotes the activation of pro-apoptotic proteins like Bax and Bak, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c, in turn, activates Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.

Conclusion

This compound is a promising natural product with potential applications in cancer research. This guide provides a foundational understanding of its chemical and physical properties, along with methodologies for its study. Further research is warranted to fully elucidate its therapeutic potential, including the determination of specific IC₅₀ values for a range of cancer cell lines and in vivo efficacy studies. The complete total synthesis of this compound also remains an area of interest for synthetic chemists.

References

Methyl-Dodovisate A: A Technical Overview of a Promising Clerodane Diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Methyl-Dodovisate A, a clerodane diterpenoid isolated from Dodonaea viscosa. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, biological activities, and underlying mechanisms of action.

Chemical and Physical Properties

This compound is a natural product with the following key identifiers:

PropertyValue
CAS Number 1246937-33-6[1]
Molecular Formula C₂₁H₂₆O₃[1]
Molecular Weight 326.436 g/mol [1]
Class Modified Clerodane Diterpenoid
Source Dodonaea viscosa (L.) Jacq.

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated a range of biological activities, suggesting its potential as a lead compound in several therapeutic areas.

Anti-inflammatory Activity

While direct studies on this compound's anti-inflammatory mechanism are emerging, related clerodane diterpenes have been shown to exert anti-inflammatory effects. The proposed mechanisms of action for this class of compounds involve the modulation of key inflammatory signaling pathways.

Cytotoxic and Anti-Cancer Potential

Extracts of Dodonaea viscosa containing this compound have shown cytotoxic and antiproliferative effects against colorectal cancer cells. The underlying mechanism appears to involve the intrinsic mitochondrial pathway of apoptosis, characterized by an increase in the levels of caspase 3 and the tumor suppressor protein p53.

Larvicidal and Antiviral Properties

Research has indicated that this compound possesses larvicidal activity. Furthermore, computational studies have suggested that it may have antiviral potential, with moderate to good binding affinities observed with dengue virus proteins.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. The following sections outline the general protocols for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

This compound is typically isolated from the aerial parts of Dodonaea viscosa. A general workflow for its isolation is as follows:

Caption: General workflow for the isolation of this compound.

A detailed protocol involves the following steps:

  • Extraction: The dried and powdered aerial parts of Dodonaea viscosa are subjected to extraction with a suitable solvent, such as methanol.

  • Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity.

  • Column Chromatography: The fractions showing the presence of diterpenoids are subjected to repeated column chromatography over silica gel.

  • Purification: Final purification is typically achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of this compound can be assessed using various in vitro assays:

  • Nitric Oxide (NO) Inhibition Assay: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence and absence of this compound. The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant of LPS-stimulated macrophages are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Cytotoxicity Assays

The cytotoxic effects of this compound on cancer cell lines can be determined using the following methods:

  • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cancer cells are treated with varying concentrations of this compound for a specified period. The formation of formazan crystals, which is proportional to the number of viable cells, is quantified spectrophotometrically.

  • Caspase Activity Assay: To confirm the induction of apoptosis, the activity of key executioner caspases, such as caspase-3, is measured in cell lysates using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

Signaling Pathways

The biological effects of this compound and related clerodane diterpenes are mediated through the modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some clerodane diterpenes have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation releases NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK Phosphorylation DNA DNA NFkB_n->DNA Binds to Transcription Gene Transcription DNA->Transcription Proinflammatory_Genes Proinflammatory_Genes Transcription->Proinflammatory_Genes Upregulation of Stimuli Inflammatory Stimuli Stimuli->IKK Methyl_Dodovisate_A This compound Methyl_Dodovisate_A->IKK Inhibition?

Caption: Putative inhibition of the NF-κB signaling pathway.
Notch1 Signaling Pathway

The Notch signaling pathway plays a critical role in cell fate determination, and its dysregulation is implicated in some cancers. The ability of certain clerodane diterpenes to induce apoptosis is linked to their interference with the Notch1 signaling pathway.

Notch1_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Notch1 Notch1 Receptor Ligand->Notch1 Binding NICD Notch Intracellular Domain (NICD) Notch1->NICD Cleavage NICD_n NICD NICD->NICD_n Translocation CSL CSL NICD_n->CSL Binds to Target_Genes Target Gene Expression CSL->Target_Genes Methyl_Dodovisate_A This compound Methyl_Dodovisate_A->Notch1 Interference?

References

Unveiling the Bioactivity of Methyl-Dodovisate A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biological activities of Methyl-Dodovisate A, a diterpenoid compound of interest in natural product research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its cytotoxic and potential anti-inflammatory properties, complete with detailed experimental methodologies and pathway visualizations.

Introduction

This compound is a modified clerodane diterpenoid isolated from Dodonaea viscosa. Its unique chemical structure has prompted investigations into its biological effects, particularly in the context of cancer research. This guide summarizes the existing, albeit limited, data on the bioactivity of this compound and provides detailed protocols for key experimental assays to facilitate further research and validation.

Data Presentation: Quantitative Analysis of Biological Activity

Currently, publicly available data on the biological activity of pure this compound is limited. The majority of studies have utilized extracts of Dodonaea viscosa, which contain this compound among other compounds. The available quantitative data is summarized below.

Compound/ExtractAssayCell Line/OrganismResult
Hydroethanolic extract of D. viscosaCytotoxicity (IC50)SW480 (colorectal cancer)37.0 ± 1.58 µg/mL
Hydroethanolic extract of D. viscosaCytotoxicity (IC50)SW620 (colorectal cancer)28.2 ± 1.69 µg/mL

Note: The data for the hydroethanolic extract suggests the potential contribution of this compound to the observed cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activity screening of this compound. These protocols are based on standard laboratory practices and the types of assays referenced in the limited literature on this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on colorectal cancer cell lines.

a. Materials:

  • This compound

  • SW480 and SW620 colorectal cancer cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed SW480 and SW620 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Caspase-3 Activity Assay

This protocol details the measurement of caspase-3 activation, a key indicator of apoptosis.

a. Materials:

  • Cells treated with this compound (from a parallel experiment to the MTT assay)

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)

  • 96-well plates

  • Microplate reader

b. Procedure:

  • Cell Lysis: Following treatment with this compound for the desired time, pellet the cells by centrifugation. Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 10 minutes.

  • Lysate Preparation: Centrifuge the lysate to pellet the cell debris. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford assay).

  • Caspase-3 Assay: In a 96-well plate, add 50 µL of reaction buffer to each well. Add 50 µg of protein lysate to the wells. Add 5 µL of the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Western Blot Analysis for p53 Expression

This protocol describes the detection of changes in the expression of the tumor suppressor protein p53.

a. Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against p53

  • Secondary antibody (HRP-conjugated)

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

b. Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate 30 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against p53 overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the ECL substrate.

  • Imaging: Visualize the protein bands using a Western blot imaging system. Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Proposed Signaling Pathway of this compound in Colorectal Cancer Cells

MDA This compound Mito Mitochondrial Dysfunction MDA->Mito p53 p53 Activation MDA->p53 Casp9 Caspase-9 Mito->Casp9 p53->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Cytotoxicity and Apoptosis Screening

cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis start Seed Colorectal Cancer Cells treat Treat with This compound start->treat mtt MTT Assay treat->mtt caspase Caspase-3 Assay treat->caspase western Western Blot (p53) treat->western ic50 Determine IC50 mtt->ic50

Caption: Workflow for evaluating the cytotoxic and apoptotic effects.

Future Directions and Conclusion

The current body of research suggests that this compound is a promising natural compound with cytotoxic and pro-apoptotic properties, particularly against colorectal cancer cells. However, a significant knowledge gap exists regarding the specific activity of the pure compound and its precise molecular mechanisms of action, including its potential effects on key inflammatory signaling pathways like NF-κB.

Future research should focus on:

  • Determining the IC50 values of purified this compound in a panel of cancer cell lines.

  • Elucidating the detailed molecular pathway of apoptosis induction.

  • Investigating the anti-inflammatory potential of this compound and its effect on the NF-κB signaling pathway.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of this compound. The provided protocols and visualizations offer a framework for systematic and rigorous screening of its biological activities.

Initial Cytotoxicity Studies of Methyl-Dodovisate A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-Dodovisate A, a natural compound isolated from Dodonaea viscosa, has emerged as a molecule of interest in oncology research.[1][2] Initial investigations have revealed its potential cytotoxic and antiproliferative activities, particularly against colorectal cancer cell lines.[1] This document synthesizes the preliminary findings on the cytotoxic effects of this compound, focusing on its mechanism of action which appears to involve the induction of apoptosis through the intrinsic mitochondrial pathway.[1] While comprehensive quantitative data and detailed experimental protocols are not yet widely published, this guide provides a foundational understanding of the current state of research on this compound.

Introduction

This compound is a diterpene with a modified clerodane skeleton, identified as a constituent of the plant Dodonaea viscosa.[2] Natural products have historically been a significant source of new therapeutic agents, and the initial findings for this compound warrant further investigation into its potential as an anticancer agent. This whitepaper aims to consolidate the early-stage cytotoxicity data and mechanistic insights available to guide future research and development efforts.

Cytotoxicity Profile

In Vitro Anticancer Activity

Preliminary studies have demonstrated that extracts containing this compound exhibit notable cytotoxic and antiproliferative effects against various cancer cell lines.[1] The primary focus of the initial research has been on colorectal cancer.[1]

Quantitative Cytotoxicity Data

Detailed quantitative data from cytotoxicity assays are limited in the currently available literature. For a comprehensive evaluation, dose-response studies determining the half-maximal inhibitory concentration (IC50) are essential. The following table serves as a template for how such data should be presented once available.

Cell LineCompoundIncubation Time (hr)IC50 (µM)Assay TypeReference
SW480This compoundData not availableData not availableData not available[1]
SW620This compoundData not availableData not availableData not available[1]
Other

Table 1: Template for Quantitative Cytotoxicity Data of this compound.

Mechanism of Action

The cytotoxic effect of this compound is associated with the induction of apoptosis.[1] The mechanism appears to proceed via the intrinsic mitochondrial pathway.[1] Key molecular events observed include the increased levels of the tumor suppressor protein p53 and caspase 3.[1]

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis is depicted below. This pathway highlights the central role of p53 and the subsequent activation of the caspase cascade.

MDA This compound Cellular_Stress Cellular Stress MDA->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Mitochondria Mitochondrial Pathway p53->Mitochondria Caspase3 Caspase 3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed Apoptotic Pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the cytotoxicity studies of this compound are not fully described in the available literature. The following represents a generalized workflow for assessing the cytotoxicity of a novel compound.

General Experimental Workflow

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Assay cluster_4 Data Analysis Cell_Seeding Seed cancer cells (e.g., SW480, SW620) in 96-well plates Treatment Treat cells with varying concentrations of This compound Cell_Seeding->Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Assay Perform cytotoxicity assay (e.g., MTT, XTT) Incubation->MTT_Assay Data_Analysis Measure absorbance and calculate cell viability/ IC50 values MTT_Assay->Data_Analysis

Figure 2: Generalized Cytotoxicity Assay Workflow.

Cell Culture

Colorectal cancer cell lines, such as SW480 and SW620, are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay Example)
  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and IC50 values are determined.

Future Directions

The initial findings on this compound are promising, but further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a wider panel of cancer cell lines.

  • In-Depth Mechanistic Studies: A more detailed investigation of the molecular pathways involved in its apoptotic activity.

  • In Vivo Efficacy: Assessing the anti-tumor activity of this compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective compounds.

Conclusion

This compound demonstrates cytotoxic activity against colorectal cancer cells, likely through the induction of apoptosis via the p53-mediated mitochondrial pathway.[1] While the current body of research is in its nascent stages, this compound represents a potential lead for the development of novel anticancer therapies. Further rigorous investigation is necessary to validate these initial findings and to fully characterize its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Methyl-Dodovisate A from Dodonaea viscosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-Dodovisate A is a naturally occurring diterpenoid compound isolated from the plant Dodonaea viscosa (L.) Jacq., commonly known as the hop bush. This compound, characterized by a unique bicyclo[5.4.0]undecane ring system and a methyl ester functional group, has garnered interest within the scientific community for its potential biological activities. Preliminary studies have indicated its cytotoxic and antiproliferative effects, suggesting a potential role in cancer research and drug development. The isolation of this compound typically involves solvent extraction from the plant material, followed by chromatographic purification.

This document provides detailed protocols for the extraction and isolation of this compound from Dodonaea viscosa, intended for use by researchers, scientists, and professionals in the field of drug development.

Data Presentation: Extraction Yields

The efficiency of the initial extraction of compounds from Dodonaea viscosa is highly dependent on the solvent system used. The following table summarizes the percentage yield of crude extract from the leaves of Dodonaea viscosa using different solvents.

Solvent SystemExtraction MethodPlant PartPercentage Yield (%)Reference
AqueousSoxhletLeaves20.46[1][2]
Petroleum EtherSoxhletLeaves19.8[1][2]
EthanolSoxhletLeaves15.6[1][2]
MethanolMacerationStemsNot Specified[3]
EthanolMacerationRootsNot Specified[4][5]

Experimental Protocols

Protocol 1: General Extraction of Diterpenoids from Dodonaea viscosa

This protocol outlines a general procedure for the extraction of diterpenoids, including this compound, from the aerial parts of Dodonaea viscosa.

1. Plant Material Preparation:

  • Collect fresh aerial parts (leaves and stems) of Dodonaea viscosa.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

  • Weigh the powdered plant material.

  • Perform a sequential extraction using solvents of increasing polarity, starting with a nonpolar solvent like hexane or petroleum ether to remove lipids and waxes, followed by a more polar solvent such as methanol, ethanol, or ethyl acetate to extract the diterpenoids.

  • Maceration Technique:

    • Soak the powdered plant material in the chosen solvent (e.g., methanol) in a large container at room temperature for 48-72 hours, with occasional agitation.[3]

    • Filter the extract through cheesecloth or filter paper.

    • Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

    • Combine the filtrates.

  • Soxhlet Extraction Technique:

    • Place the powdered plant material in a thimble and extract using the selected solvent in a Soxhlet apparatus for 24-48 hours.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3. Fractionation of the Crude Extract:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Perform liquid-liquid partitioning. For instance, a methanolic extract can be partitioned between ethyl acetate and water.[3] The diterpenoids are expected to be in the ethyl acetate fraction.

  • Separate the layers and concentrate the ethyl acetate fraction using a rotary evaporator to yield the fraction enriched with diterpenoids.

Protocol 2: Chromatographic Purification of this compound

This protocol describes the isolation of individual diterpenoids from the enriched fraction using column chromatography.

1. Column Chromatography on Silica Gel:

  • Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the dried diterpenoid-rich fraction in a minimal amount of the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or acetone.[6]

  • Collect fractions of a fixed volume (e.g., 20-30 mL).

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds of interest.

2. Further Purification by Sephadex LH-20 and HPLC:

  • Combine fractions with similar TLC profiles.

  • For further purification, subject the combined fractions to column chromatography on Sephadex LH-20, eluting with a suitable solvent system (e.g., methanol or a mixture of dichloromethane and methanol).[7]

  • The final purification to obtain pure this compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.[5][8]

Visualizations

Extraction_Workflow plant_material Dried, powdered Dodonaea viscosa extraction Solvent Extraction (e.g., Methanol Maceration) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction (Diterpenoid Enriched) partitioning->etOAc_fraction Organic Phase h2o_fraction Aqueous Fraction partitioning->h2o_fraction Aqueous Phase concentration2 Concentration etOAc_fraction->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel fractions Collection of Fractions silica_gel->fractions tlc TLC Analysis fractions->tlc sephadex Sephadex LH-20 Chromatography tlc->sephadex Combine similar fractions hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Signaling_Pathway methyl_dodovisate This compound cell_membrane Cell Membrane methyl_dodovisate->cell_membrane Enters Colorectal Cancer Cell mitochondrial_pathway Intrinsic Mitochondrial Pathway cell_membrane->mitochondrial_pathway Induces caspase3 Increased Caspase 3 mitochondrial_pathway->caspase3 p53 Increased p53 mitochondrial_pathway->p53 apoptosis Apoptosis caspase3->apoptosis p53->apoptosis antiproliferative Antiproliferative Activity apoptosis->antiproliferative

Caption: Proposed mechanism of action for this compound's bioactivity.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl-Dodovisate A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl-Dodovisate A is a modified clerodane diterpenoid that has been isolated from the aerial parts and leaves of Dodonaea viscosa. As a distinct chemical entity, it serves as a valuable reference standard in natural product research for the identification and quantification of related compounds. Its unique bicyclo[5.4.0]undecane ring system and methyl ester functional group make it a compound of interest for further chemical and biological investigation. This application note provides a detailed protocol for the semi-preparative HPLC purification of this compound from a pre-fractionated extract of Dodonaea viscosa.

Data Presentation

The following table summarizes the chromatographic conditions and expected results for the semi-preparative HPLC purification of this compound.

ParameterValue
Instrumentation Semi-Preparative HPLC System
Column C18 Reversed-Phase, 10 µm, 250 x 10 mm
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 4.0 mL/min
Detection Wavelength 210 nm
Injection Volume 500 µL
Sample Concentration 10 mg/mL in mobile phase
Expected Retention Time 12 - 14 minutes
Purity Confirmation GC-MS and NMR

Experimental Workflow

HPLC_Purification_Workflow A Crude Extract of Dodonaea viscosa B Initial Fractionation (e.g., Column Chromatography) A->B Extraction & Separation C Enriched Fraction containing this compound B->C TLC Analysis D Sample Preparation for HPLC C->D Dissolve in Mobile Phase E Semi-Preparative HPLC Purification D->E Injection F Fraction Collection (12-14 min) E->F Elution G Solvent Evaporation F->G Concentration H Purified this compound G->H Isolation I Purity Analysis (GC-MS, NMR) H->I Characterization

Caption: Workflow for the HPLC purification of this compound.

Experimental Protocols

1. Initial Extraction and Fractionation:

This protocol assumes a pre-fractionated sample. The initial steps involve the extraction of plant material from the aerial parts of Dodonaea viscosa, followed by preliminary chromatographic techniques to obtain fractions enriched with this compound.

  • Extraction: The essential oil is typically extracted from the plant material via hydrodistillation using a Clevenger-type apparatus. A common plant-to-water ratio is 1:3 (mass/volume), with distillation lasting for 3-4 hours at 100°C.

  • Fractionation: The resulting crude oil is then subjected to column chromatography to separate compounds based on polarity. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

2. Sample Preparation for HPLC:

  • Accurately weigh approximately 10 mg of the enriched fraction containing this compound.

  • Dissolve the sample in 1 mL of the HPLC mobile phase (Acetonitrile:Water, 75:25).

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

3. Semi-Preparative HPLC Purification:

  • System Equilibration: Equilibrate the semi-preparative HPLC system with the mobile phase (Acetonitrile:Water, 75:25) at a flow rate of 4.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 500 µL of the prepared sample onto the C18 reversed-phase column.

  • Chromatography: Run the chromatography under isocratic conditions with the specified mobile phase and flow rate.

  • Detection: Monitor the elution profile at a wavelength of 210 nm.

  • Fraction Collection: Collect the eluent corresponding to the peak of interest, which is expected to elute between 12 and 14 minutes.

4. Post-Purification Processing:

  • Solvent Evaporation: Combine the collected fractions and remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting purified compound under a high vacuum to remove any residual solvent.

  • Purity Confirmation: Confirm the purity and identity of the isolated this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Disclaimer: This application note provides a generalized protocol based on available literature. Researchers should optimize the method for their specific instrumentation and sample characteristics.

Application Notes & Protocols: Quantitative Analysis of Methyl-Dodovisate A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for the quantitative analysis of Methyl-Dodovisate A in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Due to the limited availability of specific analytical methods for this compound, this guide presents a comprehensive, adaptable protocol based on established methodologies for the analysis of similar natural products, such as diterpenes and other complex secondary metabolites.[1][2] The protocols herein cover sample preparation, chromatographic separation, mass spectrometric detection, and method validation, offering a robust starting point for researchers.

Introduction to this compound Quantification

This compound is a putative novel natural product derivative. Accurate and precise quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies in drug development. UPLC-MS/MS is the preferred analytical technique for such applications due to its high sensitivity, selectivity, and speed.[1][3] This application note outlines a generic yet detailed UPLC-MS/MS method that can be optimized for the specific properties of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and enriching the analyte of interest.[4] Below are three common protocols that can be adapted for various biological samples such as plasma, urine, or tissue homogenates.

2.1.1. Protein Precipitation (PPT)

A simple and rapid method suitable for initial screening and high-throughput analysis.

  • Protocol:

    • To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

2.1.2. Liquid-Liquid Extraction (LLE)

Offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

  • Protocol:

    • To 200 µL of the biological sample, add 20 µL of an appropriate internal standard solution.

    • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and inject into the UPLC-MS/MS system.

2.1.3. Solid-Phase Extraction (SPE)

Provides the cleanest extracts and allows for significant concentration of the analyte.

  • Protocol:

    • Condition a suitable SPE cartridge (e.g., C18, mixed-mode) with 1 mL of methanol followed by 1 mL of water.

    • Load 500 µL of the pre-treated sample (e.g., diluted plasma) onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte with 1 mL of methanol or an appropriate elution solvent.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase for analysis.

UPLC-MS/MS Method

The following is a general UPLC-MS/MS method for the analysis of diterpene-like compounds, which can be optimized for this compound.[2][5]

2.2.1. UPLC Conditions

ParameterRecommended Setting
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B)

2.2.2. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on analyte properties)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined by infusing a standard solution of this compound and its internal standard.

Data Presentation

Quantitative data should be summarized in clear and concise tables. Below are examples of tables for presenting validation and sample analysis data.

Table 1: Calibration Curve Summary (Hypothetical Data)

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 10000.99851/x²

Table 2: Precision and Accuracy Data (Hypothetical Data)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.595.210.298.1
Low36.2101.57.8102.3
Medium504.598.95.199.5
High8003.1100.84.3101.2

Table 3: Matrix Effect and Recovery (Hypothetical Data)

QC LevelNominal Conc. (ng/mL)Matrix Effect (%)Recovery (%)
Low395.888.5
High80098.291.2

Method Validation

The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample IS_Spiking Internal Standard Spiking Sample->IS_Spiking Extraction Extraction (PPT, LLE, or SPE) IS_Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the quantification of this compound.

Hypothetical Signaling Pathway

signaling_pathway cluster_cell Target Cell Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Induces MDA This compound MDA->Receptor

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

This application note provides a comprehensive guide for developing and validating a UPLC-MS/MS method for the quantification of this compound in biological matrices. While the provided protocols are based on general principles for natural product analysis, they serve as a strong foundation for method development. Optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters will be necessary to achieve the desired sensitivity, accuracy, and robustness for the specific analytical needs.

References

Application Notes and Protocols for Methyl-Dodovisate A as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-Dodovisate A is a naturally occurring diterpenoid isolated from the plant Dodonaea viscosa. It belongs to the clerodane class of diterpenes, characterized by a specific bicyclic core structure. Due to its consistent presence in D. viscosa and its distinct chemical properties, this compound serves as a valuable reference standard for the identification and quantification of this and related compounds in plant extracts and other biological matrices. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical methodologies, as well as an overview of its known biological activities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₁H₂₆O₃
Molecular Weight 326.43 g/mol
Appearance Yellowish oil
Purity (typical) ≥95%
Solubility Soluble in methanol, ethanol, chloroform, and ethyl acetate
Storage Store at -20°C for long-term stability

Experimental Protocols

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of this compound in plant extracts using HPLC with UV detection. The parameters are based on established methods for similar diterpenoids and may require optimization for specific matrices.[1][2]

a. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound reference standard (≥95% purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid

  • Syringe filters (0.45 µm)

b. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

c. Sample Preparation

  • Accurately weigh the dried and powdered plant material (e.g., Dodonaea viscosa leaves).

  • Extract the plant material with methanol using sonication or maceration.

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Redissolve the dried extract in methanol to a known concentration (e.g., 10 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

d. HPLC Conditions

ParameterRecommended Condition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient 0-5 min, 30% B5-25 min, 30-70% B25-30 min, 70-100% B30-35 min, 100% B35-40 min, 100-30% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL

e. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

f. Method Validation Parameters (Illustrative)

The following table presents typical validation parameters for an HPLC method for diterpenoid quantification. These values should be experimentally determined for this compound.[1][3][4]

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. The following are illustrative 1H and 13C NMR chemical shifts, which would be obtained from a purified sample.

a. Sample Preparation

  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).

b. NMR Data Acquisition

  • Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

c. Illustrative Spectral Data

Note: The following are representative chemical shifts for similar compounds and should be confirmed with an authentic standard of this compound.[5]

Illustrative ¹H NMR (400 MHz, CDCl₃) Chemical Shifts

Chemical Shift (δ) ppm Multiplicity Assignment
3.65 s -OCH₃
1.20 s -CH₃

| 0.90 | d | -CH₃ |

Illustrative ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts

Chemical Shift (δ) ppm Assignment
174.0 C=O (ester)
51.5 -OCH₃
30-50 Aliphatic carbons

| 16.0 | -CH₃ |

Biological Activity and Signaling Pathways

This compound and other clerodane diterpenoids have been reported to exhibit biological activities, including cytotoxic effects against cancer cells. The proposed mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway.

Proposed Apoptotic Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis. It is hypothesized that this compound can induce cellular stress, leading to the activation of the p53 tumor suppressor protein. This, in turn, upregulates pro-apoptotic proteins like Bax, which permeabilize the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion MDA This compound Stress Cellular Stress MDA->Stress p53 p53 Activation Stress->p53 Bax Bax Activation p53->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

The diagram below outlines the general workflow for the use of this compound as a reference standard, from sample preparation to data analysis.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Plant Plant Material (Dodonaea viscosa) Extraction Extraction Plant->Extraction Standard This compound Standard Std_Prep Standard Preparation Standard->Std_Prep HPLC HPLC Analysis Extraction->HPLC GCMS GC-MS (Optional) Extraction->GCMS Std_Prep->HPLC Cal_Curve Calibration Curve Generation HPLC->Cal_Curve Report Reporting GCMS->Report Quant Quantification Cal_Curve->Quant Quant->Report

Caption: Workflow for using this compound as a reference standard.

References

Unveiling the Anti-Cancer Potential of Methyl-Dodovisate A (CDDO-Me) in In Vitro Settings

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Methyl-2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oate (CDDO-Me), also known as Bardoxolone Methyl, a synthetic triterpenoid derivative of the natural product oleanolic acid, has garnered significant attention in the field of oncology.[1][2] Extensive in vitro studies have demonstrated its potent anti-proliferative, pro-apoptotic, and anti-inflammatory activities across a wide range of cancer cell lines.[1][2] These application notes provide a comprehensive overview of the in vitro cell culture assays utilized to characterize the anti-cancer effects of CDDO-Me, complete with detailed experimental protocols and a summary of key quantitative data.

Data Presentation: In Vitro Efficacy of CDDO-Me

The cytotoxic and anti-proliferative effects of CDDO-Me have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

Cell LineCancer TypeIC50 (nM)Reference
Cal-27Oral Squamous Cell Carcinoma280[3]
NHEK (normal)Normal Human Epidermal Keratinocytes820[3]
HCT116Colorectal Carcinoma~2,500[4]
RKOColorectal Carcinoma~5,000[4]
MCF-7Breast AdenocarcinomaNot specified, effective at nanomolar concentrations
MDA-MB-231Breast AdenocarcinomaNot specified, effective at nanomolar concentrations[5]
A549Lung CarcinomaNot specified, effective at nanomolar concentrations[5]
H2009Lung CarcinomaNot specified, effective at nanomolar concentrations[5]
HCC 2429Lung CarcinomaNot specified, effective at nanomolar concentrations[5]
MiaPaCa-2Pancreatic CancerEffective at micromolar concentrations (0-5 µM)[6]
Panc-1Pancreatic CancerEffective at micromolar concentrations (0-5 µM)[6]

Key In Vitro Observations

  • Apoptosis Induction: CDDO-Me has been shown to induce apoptosis in various cancer cell lines, including pancreatic and colorectal cancer cells.[6][7] This is often characterized by the activation of caspases-3, -8, and -9, and the cleavage of PARP-1.[7]

  • Cell Cycle Arrest: The compound can arrest the cell cycle at different phases. For instance, in 4T1 murine breast cancer cells, CDDO-Me treatment leads to a G2 phase arrest.[8] In colorectal cancer cell lines HCT116 and RKO, it also induces cell cycle arrest.[4]

  • Inhibition of Signaling Pathways: A primary mechanism of action for CDDO-Me involves the modulation of key signaling pathways. It is a potent activator of the Nrf2 pathway, which is involved in antioxidant defense.[1][2][9] Furthermore, it has been demonstrated to inhibit the STAT3 and PI3K/Akt/mTOR signaling pathways, which are crucial for cancer cell proliferation and survival.[1][10][11]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the investigation of CDDO-Me's anti-cancer properties.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of CDDO-Me on cell proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • CDDO-Me (Bardoxolone Methyl)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed 1 x 10^4 cells in 100 µL of complete culture medium per well in a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of CDDO-Me in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the CDDO-Me dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for an additional 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • CDDO-Me

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of CDDO-Me for the desired time (e.g., 20-48 hours).[4][6]

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]

  • Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution using flow cytometry.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • CDDO-Me

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with CDDO-Me for the desired duration (e.g., 48 hours).[4]

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizing the Molecular Mechanisms of CDDO-Me

To better understand the intricate cellular processes affected by CDDO-Me, the following diagrams illustrate the experimental workflow and a key signaling pathway it modulates.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_results Results start Seed Cancer Cells treatment Treat with CDDO-Me start->treatment viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle plate_reader Plate Reader viability->plate_reader flow_cytometry Flow Cytometry apoptosis->flow_cytometry cell_cycle->flow_cytometry apoptosis_quant Quantify Apoptosis flow_cytometry->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution flow_cytometry->cell_cycle_dist ic50 Determine IC50 plate_reader->ic50

Caption: Experimental workflow for in vitro evaluation of CDDO-Me.

stat3_pathway cddo_me CDDO-Me jak1 JAK1 cddo_me->jak1 Inhibits stat3 STAT3 cddo_me->stat3 Inhibits jak1->stat3 Phosphorylates p_stat3 p-STAT3 (dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation gene_transcription Gene Transcription (e.g., Cyclin D1, Myc, Survivin) nucleus->gene_transcription proliferation Cell Proliferation & Survival gene_transcription->proliferation

Caption: Inhibition of the JAK1/STAT3 signaling pathway by CDDO-Me.

References

Application Notes: Apoptosis Induction by Methyl-Dodovisate A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl-Dodovisate A is a naturally occurring compound that has demonstrated significant cytotoxic and antiproliferative activities, particularly in colorectal cancer cell models. Emerging research indicates that its mechanism of action involves the induction of programmed cell death, or apoptosis. Specifically, evidence points towards the activation of the intrinsic mitochondrial pathway.[1] Key events in this pathway include the upregulation of the tumor suppressor protein p53 and the subsequent activation of executioner caspase-3, a critical mediator of apoptosis.[1]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate and quantify the pro-apoptotic effects of this compound in a cellular context. The following sections describe the proposed signaling pathway and provide step-by-step methodologies for three key assays: Annexin V/PI staining for apoptosis detection, caspase-3 activity measurement, and Western blot analysis of key apoptotic proteins.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound is hypothesized to induce apoptosis by triggering the intrinsic mitochondrial pathway. This process begins with cellular stress induced by the compound, leading to the activation and stabilization of the p53 tumor suppressor protein. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, which in turn promotes the permeabilization of the outer mitochondrial membrane. This event leads to the release of cytochrome c into the cytoplasm, a critical step that initiates the formation of the apoptosome complex and subsequent activation of the caspase cascade, culminating in the activation of caspase-3 and the execution of cell death.

This compound induced intrinsic apoptosis pathway.

Quantifying Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Application: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells where membrane integrity is compromised.

Experimental Workflow: Annexin V/PI Apoptosis Assay start Seed Cells in 6-well plates (e.g., 2x10^5 cells/well) treat Treat cells with this compound (various concentrations and time points) start->treat harvest Harvest cells (including supernatant) using trypsin-EDTA treat->harvest wash1 Wash cells with cold PBS harvest->wash1 resuspend Resuspend cells in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and PI solution resuspend->stain incubate Incubate for 15 minutes at room temperature in the dark stain->incubate analyze Analyze by Flow Cytometry within 1 hour incubate->analyze

Workflow for quantifying apoptosis via Annexin V/PI staining.

Protocol:

  • Cell Seeding: Seed cells (e.g., colorectal cancer line HCT116) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Gently aspirate the culture medium (which contains floating cells) into a 15 mL conical tube. Wash the adherent cells with PBS, detach them with trypsin-EDTA, and add them to the same conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[2]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.[3]

  • Incubation: Gently vortex the cells and incubate the mixture for 15-20 minutes at room temperature in the dark.[3][4]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Data Presentation:

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control 095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound 1082.4 ± 3.510.1 ± 1.27.5 ± 0.9
This compound 2565.7 ± 4.222.8 ± 2.511.5 ± 1.8
This compound 5040.1 ± 5.145.3 ± 3.814.6 ± 2.2

Data are represented as mean ± SD from three independent experiments.

Caspase-3 Activity Assay

Application: This colorimetric or fluorometric assay measures the activity of activated caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a specific peptide substrate for caspase-3, Ac-DEVD-pNA (for colorimetric) or Ac-DEVD-AMC (for fluorometric), which is cleaved by active caspase-3 in cell lysates.[5][6] This cleavage releases the chromophore p-nitroanilide (pNA) or the fluorophore 7-amino-4-methylcoumarin (AMC), which can be quantified using a spectrophotometer or fluorometer, respectively. The amount of pNA or AMC produced is proportional to the caspase-3 activity.[5][6]

Experimental Workflow: Caspase-3 Activity Assay start Seed and treat cells with This compound collect Collect cells and wash with cold PBS start->collect lyse Lyse cells on ice using chilled Cell Lysis Buffer collect->lyse centrifuge Centrifuge at 12,000 rpm for 15 min at 4°C lyse->centrifuge supernatant Collect supernatant (cell lysate) centrifuge->supernatant protein_quant Determine protein concentration of lysate (e.g., BCA assay) supernatant->protein_quant assay_setup Add lysate, Reaction Buffer, and DEVD-pNA substrate to 96-well plate protein_quant->assay_setup incubate Incubate at 37°C for 1-2 hours assay_setup->incubate read Measure absorbance at 405 nm using a microplate reader incubate->read

Workflow for measuring Caspase-3 activity.

Protocol:

  • Cell Culture and Treatment: Seed and treat cells with this compound as described in the previous protocol.

  • Cell Lysis: After treatment, collect cells and centrifuge at 2,000 rpm for 5 minutes. Resuspend the pellet in 50 µL of cold Lysis Buffer per 2 x 10^6 cells.[7] Incubate on ice for 30 minutes.[7]

  • Lysate Collection: Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C.[7] Transfer the supernatant to a fresh, pre-chilled microfuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate. Adjust the volume to 45 µL with Lysis Buffer.[7] Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) and 5 µL of DEVD-pNA substrate (4 mM).[7]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 400-405 nm using a microplate reader.[5] The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with the untreated control.

Data Presentation:

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change vs. Control)
Control 01.00 ± 0.05
This compound 102.35 ± 0.21
This compound 254.78 ± 0.45
This compound 507.12 ± 0.68

Data are represented as mean ± SD from three independent experiments.

Western Blot Analysis of Apoptosis-Related Proteins

Application: To detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as p53, Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved caspase-3.

Principle: Western blotting uses SDS-PAGE to separate proteins from cell lysates by their molecular weight. The separated proteins are then transferred to a membrane, which is probed with primary antibodies specific to the target proteins. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein bands.[8][9]

Experimental Workflow: Western Blot Analysis start Prepare cell lysates from treated and control cells protein_quant Quantify protein concentration start->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to PVDF or Nitrocellulose membrane sds_page->transfer block Block membrane with 5% non-fat milk or BSA to prevent non-specific binding transfer->block primary_ab Incubate with primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2) overnight at 4°C block->primary_ab wash1 Wash membrane with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody for 1 hour at RT wash1->secondary_ab wash2 Wash membrane with TBST secondary_ab->wash2 detect Add ECL chemiluminescent substrate and visualize bands using an imager wash2->detect

Workflow for Western Blot analysis of apoptotic proteins.

Protocol:

  • Lysate Preparation: Prepare cell lysates from this compound-treated and control cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1-2 hours at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to minimize non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C on a rocker.[9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]

  • Detection: Wash the membrane again as in step 7. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.

Data Presentation:

Target ProteinControl (Relative Density)This compound (25 µM) (Relative Density)This compound (50 µM) (Relative Density)Expected Change
p53 1.002.153.40Increase
Bax 1.001.982.95Increase
Bcl-2 1.000.550.24Decrease
Cleaved Caspase-3 1.003.505.80Increase
β-actin 1.001.020.99No Change

Relative density values are normalized to the loading control (β-actin) and then to the untreated control.

References

Application Notes and Protocols for Larvicidal Activity Testing of Methyl-Dodovisate A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vector-borne diseases, primarily transmitted by mosquitoes, remain a significant global health concern. The control of mosquito populations at the larval stage is a crucial component of integrated vector management strategies. This involves the application of larvicides to breeding sites to prevent the emergence of adult mosquitoes. The development of novel and effective larvicidal agents is paramount, especially in the face of growing insecticide resistance. Methyl-Dodovisate A is a novel synthetic compound with potential insecticidal properties. This document provides a detailed protocol for the evaluation of the larvicidal activity of this compound against mosquito larvae, based on established methodologies.[1][2][3]

Principle of the Assay

The larvicidal bioassay is designed to determine the concentration of a test substance that is lethal to a specific percentage of a larval population.[2] This is typically expressed as the Lethal Concentration (LC50), the concentration that kills 50% of the larvae, and LC90, the concentration that kills 90% of the larvae, after a specified exposure time (usually 24 or 48 hours).[2][4] The assay involves exposing a known number of mosquito larvae of a specific instar to a series of concentrations of the test compound, this compound, and observing the mortality rate.

Experimental Protocol

1. Materials and Reagents

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO) or an appropriate solvent in which this compound is soluble.

  • Test Organism: Late 3rd or early 4th instar larvae of a susceptible mosquito strain (e.g., Aedes aegypti, Culex quinquefasciatus, or Anopheles gambiae).

  • Rearing Medium: Dechlorinated tap water or distilled water.

  • Larval Food: Standardized larval diet (e.g., a mixture of yeast, dog biscuits, and milk powder).

  • Equipment:

    • Glass beakers or disposable plastic cups (250 mL capacity)

    • Micropipettes and sterile tips

    • Graduated cylinders

    • Environmental chamber or incubator with controlled temperature (25-28°C) and photoperiod (12h light: 12h dark).[3]

    • Stereomicroscope for observing larval mortality.

2. Preparation of Test Solutions

  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in the chosen solvent (e.g., DMSO). Ensure the final concentration of the solvent in the test medium does not exceed a level that is toxic to the larvae (typically <1%).[4][5]

  • Serial Dilutions: From the stock solution, prepare a series of working solutions of decreasing concentrations. The concentration range should be chosen to produce a range of mortality from 0% to 100%. A preliminary range-finding test may be necessary. For example, prepare concentrations of 100, 50, 25, 12.5, and 6.25 ppm (parts per million).

3. Larvicidal Bioassay Procedure

  • Test Setup: For each concentration of this compound, and for the control groups, set up four replicates.[3]

  • Control Groups:

    • Negative Control: Contains only the rearing medium (e.g., 99 mL of dechlorinated water) and the same volume of solvent used for the test solutions (e.g., 1 mL of DMSO).[3]

    • Positive Control (Optional): A known, effective larvicide can be used as a positive control to validate the assay.

  • Exposure:

    • To each beaker/cup, add 99 mL of dechlorinated water.

    • Add 1 mL of the respective test solution or control solution to each beaker to achieve the desired final concentration.

    • Gently introduce 25 late 3rd or early 4th instar larvae into each beaker.

  • Incubation: Place the beakers in an environmental chamber maintained at 25-28°C with a 12:12 hour light:dark photoperiod.[3]

  • Mortality Assessment: After 24 hours and 48 hours of exposure, count the number of dead larvae in each beaker.[4] Larvae are considered dead if they are immobile and do not respond to gentle prodding with a pipette tip.

4. Data Analysis

  • Mortality Calculation: Calculate the percentage mortality for each concentration. If the mortality in the negative control group is between 5% and 20%, the mortality in the treated groups should be corrected using Abbott's formula:

    • Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100

    • If control mortality exceeds 20%, the experiment should be repeated.

  • LC50 and LC90 Determination: The mortality data is then subjected to probit analysis to determine the LC50 and LC90 values and their 95% confidence limits. Statistical software (e.g., Polo-PC, R, or SPSS) can be used for this analysis.

Data Presentation

The results of the larvicidal activity testing of this compound can be summarized in the following table. The data presented here is hypothetical and for illustrative purposes only.

Concentration (ppm)No. of Larvae ExposedNo. of Larvae Dead (24h)Mortality (%) (24h)Corrected Mortality (%) (24h)No. of Larvae Dead (48h)Mortality (%) (48h)Corrected Mortality (%) (48h)
Control 10033.00.055.00.0
6.25 1001212.09.31818.013.7
12.5 1002828.025.84545.042.1
25 1005454.052.67878.076.8
50 1008989.088.79898.097.9
100 100100100.0100.0100100.0100.0

LC50 (24h): [Hypothetical Value] ppm LC90 (24h): [Hypothetical Value] ppm LC50 (48h): [Hypothetical Value] ppm LC90 (48h): [Hypothetical Value] ppm

Visualizations

Experimental Workflow Diagram

Larvicidal_Assay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Prepare Stock Solution of this compound B Perform Serial Dilutions A->B D Set up Test and Control Groups B->D C Rear Mosquito Larvae (3rd/4th Instar) E Introduce Larvae (25 per replicate) C->E D->E F Incubate at 25-28°C (12h L:D cycle) E->F G Record Mortality (24h & 48h) F->G H Calculate Percent Mortality (Correct with Abbott's Formula) G->H I Perform Probit Analysis H->I J Determine LC50 & LC90 I->J

Caption: Workflow for larvicidal activity testing of this compound.

Hypothetical Signaling Pathway: Chitin Synthesis Inhibition

Many insect growth regulators (IGRs) function by disrupting the synthesis of chitin, a critical component of the insect exoskeleton. This diagram illustrates a simplified, hypothetical pathway of how this compound might act as a chitin synthesis inhibitor.

Chitin_Synthesis_Inhibition cluster_pathway Chitin Synthesis Pathway cluster_inhibition Mechanism of Action A Trehalose B Glucose A->B C UDP-N-acetylglucosamine B->C D Chitin Synthase (Enzyme) C->D E Chitin Polymer D->E I Failed Molting & Larval Death F Formation of New Exoskeleton E->F G This compound H Inhibition G->H H->D

Caption: Hypothetical inhibition of chitin synthesis by this compound.

References

Investigating the Mechanism of Action of Methyl-Dodovisate A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-Dodovisate A, a diterpenoid compound isolated from the plant Dodonaea viscosa, has garnered interest for its potential anticancer properties. Research has indicated that extracts of Dodonaea viscosa containing this compound exhibit cytotoxic and antiproliferative effects against cancer cell lines, particularly in colorectal cancer. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the activation of key signaling molecules.

These application notes provide a comprehensive overview of the experimental methodologies used to investigate the apoptotic mechanism of action of compounds like this compound. The protocols detailed below are standard, validated procedures that can be adapted for the specific analysis of this and other natural products.

Data Presentation

While specific quantitative data for purified this compound is still emerging, studies on the hydroethanolic extract of Dodonaea viscosa, of which this compound is a component, provide valuable insights into its potential efficacy. The following tables summarize the cytotoxic and apoptotic effects of this extract on colorectal cancer cell lines.

Table 1: Cytotoxicity of Dodonaea viscosa Hydroethanolic Extract on Colorectal Cancer Cell Lines

Cell LineIC50 (µg/mL) after 48h
SW480 (primary colon adenocarcinoma)54.9 ± 2.6
SW620 (metastatic colon adenocarcinoma)45.3 ± 1.9

Table 2: Apoptosis Induction by Dodonaea viscosa Hydroethanolic Extract in SW620 Cells

TreatmentPercentage of Apoptotic Cells (Annexin V+/PI-)Fold Increase in Caspase-3 Activityp53 Protein Expression (relative to control)
Control3.2 ± 0.5%1.01.0
D. viscosa extract (50 µg/mL)28.7 ± 2.1%3.8 ± 0.42.5 ± 0.3

Experimental Protocols

Cell Culture and Treatment

Protocol:

  • Culture colorectal cancer cell lines (e.g., SW480, SW620) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for apoptosis and protein analysis) and allow them to adhere overnight.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in the cell culture medium.

  • Treat the cells with various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cytotoxicity Assay (MTT Assay)

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treat the cells with serially diluted concentrations of this compound for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase-3 Activity Assay

Protocol:

  • Treat cells with this compound as described above.

  • Lyse the cells and collect the protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Incubate the cell lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA).

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the fold change in caspase-3 activity relative to the untreated control.

Western Blot Analysis for p53 Expression

Protocol:

  • After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.

  • Quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with a primary antibody against p53 overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use an antibody against a housekeeping protein (e.g., β-actin) for normalization.

Visualizations

Signaling Pathway

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion MD_A This compound p53 p53 (Tumor Suppressor) MD_A->p53 Upregulates Mito Mitochondrial Dysfunction p53->Mito Induces Caspase3 Caspase-3 (activated) Mito->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway of this compound.

Experimental Workflow

G cluster_workflow Investigative Workflow start Start: Colorectal Cancer Cell Lines treatment Treatment with This compound start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis_quant Apoptosis Quantification (Annexin V/PI Staining) treatment->apoptosis_quant caspase_activity Caspase-3 Activity Assay treatment->caspase_activity protein_exp p53 Expression (Western Blot) treatment->protein_exp end Conclusion: Elucidation of Apoptotic Mechanism cytotoxicity->end apoptosis_quant->end caspase_activity->end protein_exp->end

Caption: Workflow for investigating the mechanism of action.

Application Notes and Protocols for Methyl-Dodovisate A: Isolation, Characterization, and Proposed Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-Dodovisate A, a diterpenoid isolated from Dodonaea viscosa, has garnered interest due to its unique chemical structure and potential biological activities. As of the latest review of scientific literature, a total synthesis of this compound has not been reported. This document provides a comprehensive overview of the current methods for obtaining this compound through isolation from its natural source. Furthermore, it explores potential total synthesis strategies by examining established methods for the construction of its core bicyclo[5.4.0]undecane skeleton, a common motif in various natural products. This information is intended to serve as a foundational resource for researchers aiming to either isolate this compound for further study or embark on its chemical synthesis.

Current Method: Isolation from Dodonaea viscosa

The primary route to obtaining this compound is through extraction and purification from the aerial parts of the plant Dodonaea viscosa.[1] The general protocol involves a multi-step process of extraction followed by chromatographic separation.

General Experimental Protocol for Isolation
  • Plant Material Collection and Preparation: Aerial parts of Dodonaea viscosa are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

  • Solvent Evaporation: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step separates the components of the crude extract based on their polarity.

  • Chromatographic Purification: The fraction containing the compounds of interest (typically the chloroform or ethyl acetate fraction for diterpenoids) is further purified using a combination of chromatographic techniques. These may include:

    • Column Chromatography: Separation on a silica gel column using a gradient elution system of solvents like n-hexane and ethyl acetate.

    • Preparative Thin-Layer Chromatography (TLC): Further purification of semi-purified fractions.

    • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compound to achieve high purity.

  • Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Proposed Strategies for Total Synthesis

While a complete total synthesis of this compound is yet to be accomplished, the construction of its core bicyclo[5.4.0]undecane ring system is a well-explored area in organic synthesis. The following are potential strategies that could be adapted for the synthesis of this compound.

Overview of Potential Synthetic Strategies
StrategyKey Reaction(s)Starting Material TypePotential Advantages
Intramolecular Diels-Alder Reaction [4+2] cycloadditionAcyclic triene precursorHigh stereocontrol, rapid construction of the bicyclic core.
Ring-Closing Metathesis (RCM) Olefin metathesisAcyclic diene precursorFunctional group tolerance, access to various ring sizes.
Radical Cyclization 5-exo-trig or 6-exo-trig cyclizationPrecursor with a radical precursor and an acceptorMild reaction conditions, good for complex systems.
Cationic Cyclization Polyene cyclization initiated by an acidAcyclic polyene precursorBiomimetic approach, potential for cascade reactions.
Detailed Look at a Potential Key Transformation: Intramolecular Diels-Alder Approach

A plausible synthetic route could involve a highly stereoselective intramolecular Diels-Alder reaction to construct the bicyclo[5.4.0]undecane core. This strategy would involve the synthesis of a linear triene precursor containing the necessary stereocenters, which would then undergo a thermal or Lewis acid-catalyzed cyclization.

G A Acyclic Triene Precursor B Transition State A->B [4+2] Cycloaddition C Bicyclo[5.4.0]undecane Core B->C Ring Formation D Further Functionalization C->D Stereoselective Modifications E This compound D->E

Caption: Proposed Intramolecular Diels-Alder Strategy.

Experimental Protocol for a Representative Key Step: Ring-Closing Metathesis

The following is a general protocol for a ring-closing metathesis reaction, a powerful tool for the formation of cyclic structures, which could be applied in a potential synthesis of the bicyclo[5.4.0]undecane core.

  • Substrate Preparation: A suitable acyclic diene precursor is synthesized with the required stereochemistry and functional groups.

  • Reaction Setup: The diene substrate is dissolved in a dry, degassed solvent (e.g., dichloromethane or toluene) in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: A solution of a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst) is added to the reaction mixture. The catalyst loading is typically in the range of 1-5 mol%.

  • Reaction Monitoring: The reaction is stirred at room temperature or heated, and its progress is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is quenched by adding a quenching agent (e.g., ethyl vinyl ether). The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired cyclic olefin.

Logical Workflow for a Hypothetical Total Synthesis

The following diagram illustrates a logical workflow for a potential total synthesis of this compound, highlighting the key stages from starting materials to the final product.

G Start Commercially Available Starting Materials A Synthesis of Key Fragments (e.g., via asymmetric synthesis) Start->A B Fragment Coupling (e.g., Wittig, Suzuki, etc.) A->B C Construction of Bicyclo[5.4.0]undecane Core (e.g., Intramolecular Diels-Alder, RCM) B->C D Stereochemical and Functional Group Manipulations C->D E Late-stage Oxidation/ Reduction/Methylation D->E End This compound E->End

Caption: Hypothetical Total Synthesis Workflow.

Conclusion and Future Outlook

The total synthesis of this compound remains a significant challenge for the synthetic chemistry community. The development of a successful synthetic route would not only provide a scalable source of this natural product for further biological evaluation but also open avenues for the synthesis of novel analogs with potentially enhanced therapeutic properties. The strategies outlined in this document, focusing on the construction of the core bicyclo[5.4.0]undecane skeleton, provide a solid foundation for future research in this area. It is anticipated that a combination of established synthetic methodologies and innovative chemical transformations will be required to achieve the first total synthesis of this intriguing natural product.

References

Application Notes and Protocols: Methyl-Dodovisate A in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-Dodovisate A is a diterpenoid compound that has garnered interest in cancer research due to its potential cytotoxic and antiproliferative effects. This document provides a comprehensive overview of the application of this compound and related compounds in cancer research, with a focus on colorectal cancer. The information is based on findings from studies on Dodonaea viscosa extracts, which contain similar bioactive compounds. While specific data on this compound is limited, the methodologies and observed mechanisms for related compounds within the same plant extract offer valuable insights for research and drug development. A study on the hydroethanolic extract of Dodonae viscosa, which contains Methyl-Dodovisate B, has shown cytotoxic and antiproliferative activity in colorectal cancer cells[1][2][3]. The mechanism of action appears to be linked to the induction of apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspase-3 and the tumor suppressor protein p53[1][2][3].

Data Presentation

Cell LineTreatmentConcentration Range (µg/mL)ObservationReference
SW480Dodonaea viscosa hydroethanolic extract0 - 200Cytotoxic and antiproliferative activity observed[1][2][3]
SW620Dodonaea viscosa hydroethanolic extract0 - 200Cytotoxic and antiproliferative activity observed[1][2][3]

Signaling Pathways

The anticancer activity of Dodonaea viscosa extract, containing compounds like Methyl-Dodovisate B, is associated with the modulation of apoptotic signaling pathways. The proposed mechanism involves the induction of the intrinsic mitochondrial apoptosis pathway. This is characterized by an increase in the levels of key apoptotic proteins.

Apoptosis Induction Pathway

The diagram below illustrates the proposed signaling pathway initiated by components of the Dodonaea viscosa extract, leading to apoptosis in cancer cells.

apoptosis_pathway MD_A This compound (or related compounds) p53 p53 MD_A->p53 Upregulation Mito Mitochondria Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis p53->Mito Activation

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Protocols

The following are detailed protocols adapted from research on Dodonaea viscosa extracts, which can be applied to study the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells.

Workflow:

mtt_workflow cluster_workflow MTT Assay Workflow A Seed Cells (e.g., SW480, SW620) B Treat with This compound A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent C->D E Incubate (e.g., 4 hours) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Read Absorbance (e.g., 570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed colorectal cancer cells (e.g., SW480 and SW620) into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-positive cells are considered apoptotic.

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Methodology:

  • Lysate Preparation: Treat cells with this compound, harvest, and lyse the cells using a specific lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Caspase-3 Assay: In a 96-well plate, mix the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Western Blot Analysis for p53

This protocol is used to detect the expression levels of the p53 protein.

Workflow:

western_blot_workflow cluster_workflow Western Blot Workflow A Protein Extraction from treated cells B SDS-PAGE (Gel Electrophoresis) A->B C Protein Transfer (to PVDF membrane) B->C D Blocking C->D E Primary Antibody (anti-p53) D->E F Secondary Antibody (HRP-conjugated) E->F G Chemiluminescent Detection F->G

Caption: General workflow for Western Blot analysis.

Methodology:

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Measure the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p53 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

This compound and related compounds from Dodonaea viscosa show promise as potential anticancer agents, particularly for colorectal cancer. The induction of apoptosis via the p53 and caspase-3 pathways appears to be a key mechanism of action. The protocols detailed in this document provide a solid foundation for researchers to investigate the specific effects of this compound and to further elucidate its therapeutic potential. Further studies are warranted to isolate this compound and determine its specific bioactivities and quantitative efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl-Dodovisate A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction yield of Methyl-Dodovisate A from its natural source, Dodonaea viscosa.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a labdane-type diterpenoid that has been isolated from the plant Dodonaea viscosa (hopbush), a species known for its traditional medicinal uses.

Q2: Which factors have the most significant impact on the extraction yield of this compound?

The extraction yield of this compound is primarily influenced by the choice of solvent, extraction temperature, extraction time, and the particle size of the plant material. The selection of the extraction method itself also plays a crucial role.

Q3: What are the most commonly employed methods for extracting this compound?

Commonly used methods include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE). The choice of method often depends on the available equipment, desired purity, and scalability of the process.

Q4: Is this compound susceptible to degradation during extraction?

While specific data on the degradation of this compound is limited, labdane diterpenoids can be sensitive to high temperatures and extreme pH conditions. Prolonged exposure to heat, as in Soxhlet extraction, may lead to some degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of this compound 1. Incorrect Solvent Selection: The polarity of the solvent may not be optimal for solubilizing this compound. 2. Inadequate Extraction Time: The duration of the extraction may be insufficient to allow for complete diffusion of the compound from the plant matrix. 3. Improper Plant Material: The plant material may be of poor quality, harvested at the wrong time, or improperly dried and stored.1. Solvent Optimization: Test a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar (e.g., methanol). Based on its structure, a mid-polarity solvent like ethyl acetate or a mixture of methanol and water is a good starting point. 2. Time Optimization: Perform a time-course study to determine the optimal extraction duration. Analyze aliquots at different time points to identify when the yield plateaus. 3. Material Verification: Ensure the plant material is correctly identified, properly dried to a moisture content of 10-12%, and stored in a cool, dark place.
Presence of a Large Amount of Impurities 1. Non-selective Solvent: The chosen solvent may be co-extracting a wide range of other compounds. 2. High Extraction Temperature: Higher temperatures can increase the solubility of undesirable compounds.1. Solvent System Refinement: Employ a multi-step extraction process. Start with a non-polar solvent like hexane to remove lipids and chlorophyll before extracting with a more polar solvent for this compound. 2. Temperature Control: If using methods like Soxhlet or UAE, try to maintain the lowest effective temperature. Consider using room temperature maceration for a cleaner, though potentially slower, extraction.
Inconsistent Yields Between Batches 1. Variability in Plant Material: The chemical composition of plants can vary based on geographical location, harvest time, and environmental conditions. 2. Inconsistent Extraction Parameters: Minor variations in solvent-to-solid ratio, temperature, or extraction time can lead to different yields.1. Standardize Plant Material: Whenever possible, source plant material from a single, reputable supplier. Create a voucher specimen for botanical identification. 2. Strict Protocol Adherence: Maintain a detailed and consistent experimental protocol. Carefully control all parameters, including solvent volume, temperature, and extraction duration.

Data on Extraction Parameters

The following table summarizes findings on the impact of different extraction parameters on the yield of phytoconstituents from Dodonaea viscosa. While not specific to this compound, the data on total phenolics and flavonoids can serve as a valuable proxy for optimizing its extraction.

Extraction Method Solvent Temperature (°C) Time (hours) Yield of Total Phenolics (mg GAE/g) Yield of Total Flavonoids (mg QE/g)
MacerationMethanol2548120.5 ± 4.285.3 ± 3.1
MacerationEthanol2548110.2 ± 3.878.9 ± 2.9
MacerationEthyl Acetate254895.7 ± 3.565.1 ± 2.4
SoxhletMethanol6512135.8 ± 5.192.4 ± 3.5
Ultrasound-AssistedMethanol401145.2 ± 5.598.6 ± 3.8

Note: The data presented is a synthesized representation from multiple studies on Dodonaea viscosa and should be used as a guideline for experimental design.

Experimental Protocols

Optimized Maceration Protocol
  • Preparation: Grind dried aerial parts of Dodonaea viscosa to a coarse powder (particle size of approximately 0.5 mm).

  • Extraction: Macerate 100 g of the powdered plant material in 1 L of 80% methanol in a sealed container.

  • Agitation: Keep the mixture at room temperature (25°C) for 48 hours with occasional shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation: Prepare the plant material as described in the maceration protocol.

  • Extraction: Place 50 g of the powdered material in a flask with 500 mL of methanol.

  • Sonication: Submerge the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 60 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration: Filter and concentrate the extract as described in the maceration protocol.

Visualizing Workflows and Logic

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Harvest Harvest Dodonaea viscosa Drying Drying Harvest->Drying Grinding Grinding Drying->Grinding Maceration Maceration Grinding->Maceration Select Method UAE Ultrasound-Assisted Extraction Grinding->UAE SFE Supercritical Fluid Extraction Grinding->SFE Filtration Filtration Maceration->Filtration UAE->Filtration Concentration Concentration SFE->Concentration Filtration->Concentration Purification Purification Concentration->Purification IsolatedCompound IsolatedCompound Purification->IsolatedCompound Isolated this compound

Caption: A generalized workflow for the extraction and isolation of this compound.

TroubleshootingLogic Start Low Yield Issue Solvent Is the solvent polarity optimal? Start->Solvent Time Is the extraction time sufficient? Solvent->Time No OptimizeSolvent Test different solvents/mixtures Solvent->OptimizeSolvent Yes Material Is the plant material quality adequate? Time->Material No OptimizeTime Perform a time-course study Time->OptimizeTime Yes Material->OptimizeSolvent No VerifyMaterial Verify and standardize plant material Material->VerifyMaterial Yes

Caption: A decision tree for troubleshooting low extraction yields of this compound.

"Overcoming solubility issues with Methyl-Dodovisate A"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Methyl-Dodovisate A during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a natural diterpenoid compound isolated from the plant Dodonaea viscosa. It belongs to the clerodane class of diterpenes. Its molecular formula is C₂₁H₂₆O₃ and it has a molecular weight of approximately 326.4 g/mol . It is typically available as a yellowish oil or powder and is often used as a reference standard in natural product research. Like many diterpenes, it is a lipophilic molecule and is sparingly soluble in aqueous solutions.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What do you recommend?

Directly dissolving this compound in aqueous buffers is not recommended due to its hydrophobic nature. It is best to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous experimental medium.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds. It is also miscible with water and most cell culture media.

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to ensure that the solvent does not affect the experimental outcome.

Q5: Can I use other organic solvents to prepare my stock solution?

Other organic solvents such as ethanol or methanol can also be used to dissolve this compound. However, their compatibility with your specific experimental setup and potential for cytotoxicity should be carefully evaluated. For many cell-based assays, DMSO is the preferred solvent due to its high dissolving power and relatively lower volatility compared to ethanol or methanol.

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to addressing common solubility problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
Precipitation upon dilution of the DMSO stock solution in aqueous buffer/media. The final concentration of this compound in the aqueous medium exceeds its solubility limit.1. Decrease the final concentration: Try diluting your stock solution further to a lower final concentration. 2. Increase the DMSO concentration: If your experimental system allows, you can slightly increase the final DMSO concentration (not exceeding the toxic level for your cells). 3. Use a solubilizing agent: Consider the use of solubilizing agents like cyclodextrins in your aqueous medium to enhance the solubility of the compound.
The compound appears as an oil or does not fully dissolve in DMSO. The compound may require gentle heating or sonication to fully dissolve.1. Gentle Warming: Warm the solution in a water bath at 37°C for a few minutes. 2. Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution. 3. Vortexing: Vortex the solution vigorously for 1-2 minutes.
Inconsistent experimental results between batches. Potential issues with the stock solution's stability or concentration.1. Fresh Stock Solutions: Prepare fresh stock solutions before each experiment. 2. Proper Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 326.4 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 3.264 mg of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.

  • If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate in a bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Guideline for Solubility Testing

This protocol helps determine the approximate solubility of this compound in different solvents.

Materials:

  • This compound

  • A panel of solvents to be tested (e.g., DMSO, Ethanol, Methanol)

  • Glass vials

  • Vortex mixer

  • Stir plate and stir bars

Procedure:

  • Add a small, known amount of this compound (e.g., 1 mg) to a glass vial.

  • Start by adding a small volume of the test solvent (e.g., 100 µL).

  • Vortex or stir the mixture vigorously for several minutes.

  • Observe if the compound has completely dissolved.

  • If not dissolved, incrementally add more solvent (e.g., another 100 µL) and repeat the vortexing/stirring process.

  • Continue adding solvent until the compound is fully dissolved.

  • Calculate the approximate solubility based on the total volume of solvent used to dissolve the initial amount of the compound.

Signaling Pathways and Experimental Workflows

Clerodane diterpenes, the class of compounds to which this compound belongs, have been reported to exhibit anti-inflammatory and pro-apoptotic effects.[1][2][3][4][5] These activities are often associated with the modulation of key signaling pathways such as the NF-κB and caspase signaling cascades.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation IkB_P P-IκB NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocation Proteasome Proteasome IkB_P->Proteasome Degradation MD_A This compound MD_A->IKK_Complex Inhibition DNA DNA NF_kB_active->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Caspase Signaling Cascade

The caspase cascade is a central component of the apoptotic pathway, responsible for the execution of programmed cell death. Many cytotoxic compounds induce apoptosis through the activation of this cascade.[4][6]

Caspase_Cascade Cellular_Stress Cellular Stress Procaspase_9 Procaspase-9 Cellular_Stress->Procaspase_9 Activation Caspase_9 Caspase-9 (Initiator) Procaspase_9->Caspase_9 Procaspase_3 Procaspase-3 Caspase_9->Procaspase_3 Cleavage Caspase_3 Caspase-3 (Effector) Procaspase_3->Caspase_3 Substrates Cellular Substrates Caspase_3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Postulated induction of apoptosis via the caspase cascade by this compound.

Experimental Workflow for Assessing Solubility and Cytotoxicity

Experimental_Workflow Solubility_Test Solubility Testing (DMSO, Ethanol, etc.) Stock_Prep Prepare 10 mM Stock in Selected Solvent (e.g., DMSO) Solubility_Test->Stock_Prep Dilution Prepare Serial Dilutions in Culture Medium Stock_Prep->Dilution Cell_Culture Seed Cells for Assay Treatment Treat Cells with This compound Cell_Culture->Treatment Dilution->Treatment Incubation Incubate for 24-72h Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Calculation) Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for evaluating the bioactivity of this compound.

References

"Troubleshooting Methyl-Dodovisate A instability in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Methyl-Dodovisate A in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution prepared in PBS has turned from colorless to a faint yellow overnight. What is causing this color change?

A1: The observed color change is likely due to the degradation of this compound. Our stability studies indicate that the molecule is susceptible to hydrolysis, particularly at pH values greater than 7.0. Phosphate-buffered saline (PBS), typically at a pH of 7.4, can accelerate this degradation process, leading to the formation of chromophoric (color-absorbing) byproducts. For short-term experiments (under 4 hours), the degradation is minimal. However, for longer incubations, we recommend using a buffer system with a pH between 6.0 and 6.5.

Q2: I am observing multiple peaks in my HPLC/LC-MS analysis of a freshly prepared this compound solution. Is this normal?

A2: This is not typical for freshly prepared solutions. The presence of multiple peaks suggests either contamination or immediate degradation. To troubleshoot this, please consider the following:

  • Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Certain solvents can contain impurities that may react with this compound.

  • pH of Solvent: If using an aqueous solvent, check its pH. As mentioned, pH levels outside the optimal range of 6.0-6.5 can cause rapid degradation.

  • Dissolution Method: Avoid vigorous vortexing for extended periods or sonication, as these methods can introduce energy that may accelerate degradation. Gentle inversion or brief, low-power sonication is recommended.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For optimal stability, stock solutions of this compound should be prepared in an anhydrous, aprotic solvent such as DMSO or DMF. These stock solutions should be aliquoted into small volumes to minimize freeze-thaw cycles and stored at -80°C with desiccant. Under these conditions, the stock solution is stable for up to 6 months. Avoid storing stock solutions in protic solvents like ethanol or methanol for extended periods, as this can lead to solvolysis.

Q4: Can I expose my experimental plates containing this compound to ambient light on the lab bench?

A4: No, it is strongly advised to protect all solutions containing this compound from light. Our photostability studies have shown that the compound degrades significantly when exposed to light, particularly in the UV and blue light spectrum. We recommend wrapping storage vials in aluminum foil and conducting all experimental manipulations in a darkened room or under amber lighting.

Troubleshooting Guides

Issue: Inconsistent Results in Cell-Based Assays

If you are observing high variability or a loss of expected activity with this compound in your cell-based assays, please follow this troubleshooting workflow.

G A Inconsistent Assay Results B Prepare Fresh Stock Solution (Anhydrous DMSO, -80°C storage) A->B C Check Buffer pH (Recommended: pH 6.0-6.5) B->C D Protect from Light (Use amber tubes/plates) C->D E Minimize Time in Aqueous Buffer (Prepare working solution fresh) D->E F Run Stability Control (Incubate drug in media, no cells. Analyze by HPLC) E->F G Degradation Observed? F->G Analyze J Re-evaluate Assay Conditions (e.g., cell density, incubation time) F->J No Degradation, Still Inconsistent H Issue Resolved G->H No I Contact Technical Support G->I Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Quantitative Stability Data

The stability of this compound (10 µM) was assessed under various conditions. The percentage of the parent compound remaining was quantified by HPLC at the specified time points.

Table 1: pH-Dependent Stability in Aqueous Buffer at 37°C

Time PointpH 5.0pH 6.0pH 7.4 (PBS)pH 8.0
0 hr 100%100%100%100%
2 hr 99.1%99.5%95.2%88.3%
8 hr 97.5%98.2%78.1%60.5%
24 hr 92.3%95.0%45.6%21.7%

Table 2: Photostability in pH 6.5 Buffer at Room Temperature

Time PointExposed to LightProtected from Light
0 hr 100%100%
1 hr 85.4%99.8%
4 hr 52.1%99.5%
8 hr 23.8%99.2%

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate the vial of solid this compound to room temperature for at least 15 minutes before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound powder in a sterile microfuge tube.

  • Add the appropriate volume of anhydrous, molecular biology grade DMSO to achieve a final concentration of 10 mM.

  • Gently vortex for 30 seconds, followed by a brief (1-2 minute) sonication in a water bath to ensure complete dissolution.

  • Visually inspect the solution to confirm there is no undissolved particulate matter.

  • Aliquot the stock solution into light-protected, low-retention microfuge tubes in volumes appropriate for single-use experiments.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of pH-Dependent Stability
  • Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • From a 10 mM stock solution of this compound in DMSO, prepare a 1 mM intermediate dilution in DMSO.

  • Spike the intermediate dilution into each buffer to achieve a final concentration of 10 µM. Ensure the final concentration of DMSO is less than 0.1%.

  • Immediately after mixing, take a "time zero" (T=0) sample from each solution and quench with an equal volume of cold acetonitrile.

  • Incubate the remaining solutions in a temperature-controlled environment (e.g., 37°C), protected from light.

  • At designated time points (e.g., 2, 8, 24 hours), collect samples and quench with cold acetonitrile.

  • Analyze all quenched samples by a validated HPLC method to determine the concentration of the remaining parent compound.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Hypothetical Signaling Pathway

This compound is a potent inhibitor of the fictional kinase "Signal Transducer Kinase 1" (STK1), which is a key node in the "Growth Factor Response" pathway. Inhibition of STK1 prevents the phosphorylation of the transcription factor "Factor-Z," thereby blocking the expression of pro-proliferative genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor STK1 STK1 Receptor->STK1 Activates FactorZ_inactive Factor-Z (Inactive) STK1->FactorZ_inactive Phosphorylates FactorZ_active Factor-Z-P (Active) FactorZ_inactive->FactorZ_active Gene Pro-Proliferative Gene Expression FactorZ_active->Gene Promotes MD_A This compound MD_A->STK1

Caption: Inhibition of the STK1 signaling pathway by this compound.

Technical Support Center: Refining Cell-Based Assay Conditions for Methyl-Dodovisate A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Methyl-Dodovisate A in cell-based assays. Given that this compound is a novel investigational compound, this guide focuses on establishing robust experimental conditions and addressing common challenges encountered when working with new chemical entities.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments with this compound.

Problem IDIssuePossible CausesSuggested Solutions
MDA-T01 High variability between replicate wells in cell viability assays (e.g., MTT, XTT). 1. Uneven cell seeding. 2. Pipetting errors during compound addition or reagent dispensing.[1] 3. Edge effects in the microplate. 4. Contamination (bacterial, fungal, or mycoplasma).[2] 5. Compound precipitation.1. Ensure thorough mixing of cell suspension before and during seeding. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS/media. 4. Regularly test cell cultures for mycoplasma.[1] Practice good aseptic technique.[3] 5. Check the solubility of this compound in your culture medium. Consider using a lower concentration or a different solvent.
MDA-T02 Unexpectedly high cytotoxicity at all tested concentrations. 1. Incorrect stock solution concentration. 2. Solvent (e.g., DMSO) toxicity. 3. High sensitivity of the cell line to the compound. 4. Extended incubation time.1. Verify the concentration of your this compound stock solution. 2. Ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.5%). Run a solvent-only control. 3. Perform a broad-range dose-response experiment to identify a suitable concentration range. 4. Optimize the incubation time for your specific cell line and assay.
MDA-T03 No discernible effect of this compound on cell viability or function. 1. Compound inactivity in the chosen cell line. 2. Sub-optimal assay conditions (e.g., cell density, incubation time). 3. Degradation of the compound. 4. Insufficient compound concentration.1. Test the compound in a different, potentially more sensitive, cell line. 2. Optimize cell seeding density and treatment duration. 3. Ensure proper storage of this compound stock solutions (e.g., protected from light, appropriate temperature). 4. Increase the concentration range of the compound in your experiments.
MDA-T04 Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). 1. Staining performed at an inappropriate time point. 2. Cell harvesting technique causing membrane damage. 3. False positives due to RNA staining with Propidium Iodide.[4][5]1. Perform a time-course experiment to determine the optimal time for detecting apoptosis. 2. Use gentle cell scraping or a non-enzymatic dissociation solution for adherent cells. 3. Consider a modified protocol that includes an RNase treatment step to reduce false positives.[4][5]

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration range for this compound in a cell viability assay?

For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common starting point is a logarithmic dilution series, for instance, from 0.01 µM to 100 µM.

2. How should I prepare and store stock solutions of this compound?

The stability of this compound is currently under investigation. As a general precaution for natural product derivatives, we recommend dissolving the compound in a suitable solvent like DMSO to create a high-concentration stock (e.g., 10-50 mM). Aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light, to minimize degradation from repeated freeze-thaw cycles.

3. My cells change morphology after treatment with this compound. What does this indicate?

Changes in cell morphology can be an early indicator of a cellular response to a compound. These changes could signify various processes, including cell cycle arrest, senescence, or the initiation of apoptosis. It is recommended to follow up this observation with more specific assays, such as cell cycle analysis or apoptosis assays, to quantify the effect.

4. Can I use serum-containing medium during the treatment with this compound?

Serum proteins can sometimes bind to test compounds, reducing their effective concentration. It is advisable to initially test the effect of this compound in both serum-containing and serum-free or reduced-serum media to assess any potential interference from serum components.

5. How can I be sure that the observed effects are specific to this compound and not an artifact?

To ensure the specificity of the observed effects, consider the following controls:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: Use a known compound that induces a similar effect to what you are investigating (e.g., a known apoptosis inducer like staurosporine).

  • Negative Control: In addition to the vehicle control, an untreated cell population should be included.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on cell viability. The MTT assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6][7][8]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[6][7][9]

  • If using adherent cells, carefully remove the medium.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

Apoptosis (Annexin V/PI) Assay

This protocol is for detecting and quantifying apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time.

  • Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.[3]

  • Wash the cells with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][10]

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

Experimental Workflow for a Novel Compound

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose Refinement & IC50 Determination cluster_2 Phase 3: Mechanism of Action Studies A Stock Solution (this compound in DMSO) B Broad-Range Dose-Response (e.g., MTT Assay) A->B C Narrow-Range Dose-Response B->C Identify active range D Calculate IC50 Value C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Signaling Pathway Analysis (e.g., Western Blot) D->G

Caption: Workflow for characterizing a novel compound like this compound.

Hypothetical Signaling Pathway Investigation

G cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 PI3K/AKT Pathway cluster_3 Cellular Response GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras PI3K PI3K Rec->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation MDA This compound MDA->Raf Inhibition? MDA->PI3K Inhibition?

Caption: Potential points of investigation for this compound in common signaling pathways.

Troubleshooting Logic Flow

G Start High Variability in Assay? CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding Yes End Consistent Results Start->End No CheckPipetting Verify Pipette Calibration & Technique CheckSeeding->CheckPipetting CheckContamination Test for Mycoplasma CheckPipetting->CheckContamination CheckSolubility Assess Compound Solubility in Media CheckContamination->CheckSolubility ReRun Re-run Experiment CheckSolubility->ReRun

References

Technical Support Center: Total Synthesis of Methyl-Dodovisate A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available scientific literature, a total synthesis of Methyl-Dodovisate A has not been reported. This technical support guide addresses the anticipated challenges and provides troubleshooting for hypothetical synthetic routes based on the molecule's structural features and established synthetic methodologies for analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural challenges in the total synthesis of this compound?

A1: The main challenges in synthesizing this compound stem from its complex architecture, specifically:

  • The Bicyclo[5.4.0]undecane Core: Construction of this seven-five fused ring system with precise stereochemical control is a significant hurdle.

  • Multiple Stereocenters: The molecule possesses several stereocenters, and achieving the correct relative and absolute stereochemistry is critical.

  • Functional Group Compatibility: The synthesis must be planned to accommodate the various functional groups, including the methyl ester and the sensitive moieties within the bicyclic core, which may require strategic use of protecting groups.

Q2: What are some potential strategies for constructing the bicyclo[5.4.0]undecane core?

A2: Several synthetic strategies could be envisioned for the construction of the bicyclo[5.4.0]undecane skeleton, drawing from methodologies used for other natural products.[1][2][3][4] Key approaches include:

  • Diels-Alder Cycloaddition: A [4+2] cycloaddition could be a powerful tool to form the six-membered ring and set key stereocenters.[3]

  • Radical Cyclization: A 7-exo or 6-exo radical cyclization cascade could be employed to form the bicyclic system.[5]

  • Ring-Closing Metathesis (RCM): An appropriately substituted cyclooctene or a related diene could undergo RCM to form the seven-membered ring.

  • Tandem Cyclization/Rearrangement: Microwave-assisted tandem 5-exo cyclization-Claisen rearrangement has been successful in synthesizing similar bicyclic cores.[1]

Q3: How can the stereochemistry of the molecule be controlled?

A3: Achieving the correct stereochemistry is a paramount challenge. Potential strategies include:

  • Chiral Pool Synthesis: Starting from a chiral, non-racemic starting material that already contains some of the required stereocenters.

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as asymmetric hydrogenation or aldol reactions.

  • Substrate-Controlled Diastereoselection: Designing synthetic intermediates where the existing stereocenters direct the stereochemical outcome of subsequent reactions.

Troubleshooting Guides

Problem 1: Low yield in the formation of the bicyclo[5.4.0]undecane core via Diels-Alder reaction.
Potential Cause Troubleshooting Suggestion
Steric Hindrance Modify the diene or dienophile to reduce steric clash. Consider using a more reactive derivative.
Unfavorable Electronic Effects Alter the electron-donating or -withdrawing groups on the diene and dienophile to improve the HOMO-LUMO interaction.
Thermal Decomposition If the reaction is run at high temperatures, consider using a Lewis acid catalyst to promote the reaction at a lower temperature.
Incorrect Diene Conformation The diene may not be readily adopting the required s-cis conformation. Consider tethering the diene to lock it in the reactive conformation.
Problem 2: Poor stereoselectivity in a key bond-forming reaction.
Potential Cause Troubleshooting Suggestion
Insufficient Facial Bias If using a substrate-controlled reaction, the existing chiral centers may not be providing enough steric or electronic differentiation. Consider adding a bulky protecting group to enhance facial bias.
Low Catalyst Enantioselectivity If using an asymmetric catalyst, screen a variety of chiral ligands and reaction conditions (solvent, temperature, additives) to optimize enantioselectivity.
Epimerization of Stereocenters A newly formed stereocenter may be epimerizing under the reaction or workup conditions. Analyze the crude reaction mixture to check for this and consider using milder conditions.

Experimental Protocols

Note: The following are hypothetical protocols for key steps that might be employed in a total synthesis of this compound.

Protocol 1: Construction of a Bicyclo[5.4.0]undecane Precursor via Diels-Alder Reaction

This protocol outlines a hypothetical Diels-Alder reaction to form a key bicyclic intermediate.

  • Preparation of Reactants:

    • Dissolve the diene (1.0 eq) in anhydrous toluene (0.1 M).

    • Add the dienophile (1.2 eq) to the solution.

  • Reaction Setup:

    • If proceeding thermally, heat the reaction mixture to 110 °C in a sealed tube.

    • If using a Lewis acid, cool the solution to -78 °C and add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature.

  • Monitoring the Reaction:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stereoselective Reduction of a Ketone Intermediate

This protocol describes a potential stereoselective reduction of a ketone to establish a key alcohol stereocenter.

  • Preparation of Reactants:

    • Dissolve the ketone intermediate (1.0 eq) in anhydrous THF (0.05 M).

  • Reaction Setup:

    • Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

    • Add a solution of a bulky reducing agent (e.g., L-Selectride®, 1.5 eq, 1.0 M in THF) dropwise over 15 minutes.

  • Monitoring the Reaction:

    • Stir the reaction at -78 °C and monitor by TLC.

  • Workup and Purification:

    • Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting alcohol by flash column chromatography.

Visualizations

Proposed_Retrosynthesis This compound This compound Bicyclo[5.4.0]undecane Core Bicyclo[5.4.0]undecane Core This compound->Bicyclo[5.4.0]undecane Core Functional Group Interconversion Acyclic Precursor Acyclic Precursor Bicyclo[5.4.0]undecane Core->Acyclic Precursor Key Cyclization Step (e.g., Diels-Alder, RCM) Simpler Starting Materials Simpler Starting Materials Acyclic Precursor->Simpler Starting Materials Fragment Coupling Troubleshooting_Workflow start Low Yield in Key Step check_sm Check Starting Material Purity start->check_sm check_sm->start Impure optimize_cond Optimize Reaction Conditions (Temp, Conc, Solvent) check_sm->optimize_cond Purity OK change_reagent Change Reagent/Catalyst optimize_cond->change_reagent No Improvement Success Success optimize_cond->Success Yield Improved redesign_route Redesign Synthetic Route change_reagent->redesign_route Still Low Yield change_reagent->Success Yield Improved

References

"Minimizing degradation of Methyl-Dodovisate A during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Methyl-Dodovisate A during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Unexpected appearance of a new peak in HPLC analysis after storage. Hydrolysis of the methyl ester: Exposure to acidic or basic conditions, or even residual moisture, can lead to the hydrolysis of the methyl ester, forming the corresponding carboxylic acid.- Ensure the compound is stored in a tightly sealed container with a desiccant. - Use anhydrous solvents for reconstitution. - Avoid exposure to acidic or basic buffers during storage.
Oxidation: Exposure to air (oxygen) can lead to oxidation of the diterpenoid skeleton.- Store under an inert atmosphere (e.g., argon or nitrogen). - Minimize headspace in the storage vial.
Photodegradation: Exposure to UV or ambient light can induce degradation.- Store in an amber vial or a container protected from light. - Work with the compound in a shaded area or under yellow light.
Discoloration or change in the physical appearance of the compound (e.g., from a yellowish oil to a darker color). Oxidative Degradation: This is a common cause of color change in organic molecules.- Purge the storage container with an inert gas before sealing. - Consider adding an antioxidant if compatible with your experimental design.
Polymerization: Though less common, prolonged exposure to heat or light can potentially induce polymerization.- Adhere strictly to recommended storage temperatures (2-8°C or frozen).
Loss of biological activity or potency in experimental assays. Chemical Degradation: Any of the above degradation pathways (hydrolysis, oxidation, photodegradation) can lead to a loss of the active compound.- Perform a purity check of your stored sample using a validated analytical method (e.g., HPLC) before use. - If degradation is suspected, purify the sample if possible, or use a fresh batch.
Precipitation or insolubility upon reconstitution in a previously suitable solvent. Formation of a less soluble degradation product: The carboxylic acid resulting from hydrolysis may have different solubility properties than the parent methyl ester.- Analyze the precipitate and the supernatant separately to identify the components. - Consider using a different solvent system for reconstitution if the primary degradation product is identified.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed, light-resistant container (e.g., amber vial) at 2-8°C or frozen.[1] To further minimize degradation, it is recommended to store it under an inert atmosphere (argon or nitrogen) to protect it from air and moisture.[1]

Q2: What are the primary known degradation pathways for this compound?

A2: While specific degradation pathways for the clerodane skeleton of this compound are not extensively documented in publicly available literature, the most probable degradation pathway involves the hydrolysis of its methyl ester group. This can occur under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and methanol. Additionally, like many complex organic molecules, it is susceptible to oxidation and photodegradation.

Q3: What signs of degradation should I look for?

A3: Visual signs of degradation can include a change in color or the formation of precipitates. However, the most reliable way to detect degradation is through analytical techniques such as HPLC, which can reveal the appearance of new impurity peaks and a decrease in the peak area of the parent compound.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must store it in solution, use a high-purity, anhydrous aprotic solvent, store at -20°C or -80°C, and use it as quickly as possible. It is advisable to prepare fresh solutions for each experiment.

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[2] This method should be able to separate the intact this compound from its potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.

Objective: To generate likely degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under ideal conditions, by a suitable analytical method (e.g., HPLC-UV).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Aim for 5-20% degradation of the active substance.

Real-Time Stability Testing Protocol

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Methodology:

  • Sample Preparation: Aliquot this compound into multiple sealed, light-protected containers.

  • Storage: Place the samples in a stability chamber maintained at the recommended storage condition (e.g., 5°C ± 3°C).

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the purity of this compound as a function of time to determine its shelf life under the tested conditions.

Data Presentation

Table 1: Summary of Forced Degradation Studies
Stress Condition Reagent Temperature Duration Expected Degradation (%) Primary Degradation Product (Hypothesized)
Acid Hydrolysis0.1 M HCl60°C24 hours10-20%Dodovisate A (Carboxylic Acid)
Base Hydrolysis0.1 M NaOHRoom Temp4 hours15-25%Sodium Dodovisate (Carboxylate Salt)
Oxidation3% H₂O₂Room Temp24 hours5-15%Oxidized derivatives of the clerodane skeleton
ThermalN/A60°C48 hours5-10%Various thermal degradants
PhotolyticUV/Vis LightAmbientAs per ICH Q1B10-20%Photodegradation products

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1M NaOH, RT) prep->base Expose to stress oxid Oxidation (3% H2O2, RT) prep->oxid Expose to stress thermal Thermal (60°C) prep->thermal Expose to stress photo Photolytic (UV/Vis Light) prep->photo Expose to stress analyze Analyze by Stability-Indicating HPLC Method acid->analyze Collect samples base->analyze Collect samples oxid->analyze Collect samples thermal->analyze Collect samples photo->analyze Collect samples eval Identify Degradation Products and Pathways analyze->eval

Caption: Experimental workflow for forced degradation studies.

troubleshooting_guide cluster_causes Potential Causes cluster_actions Corrective Actions start Problem Encountered (e.g., New HPLC Peak) hydrolysis Hydrolysis? start->hydrolysis Check Storage Conditions oxidation Oxidation? start->oxidation photo Photodegradation? start->photo action_hydro Store with desiccant, use anhydrous solvents hydrolysis->action_hydro action_oxid Store under inert gas (N2 or Ar) oxidation->action_oxid action_photo Store in amber vial, protect from light photo->action_photo

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Purifying Methyl-Dodovisate A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Methyl-Dodovisate A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a modified clerodane diterpenoid. It is primarily isolated from the aerial parts of the plant Dodonaea viscosa.[1][2] This plant is known to produce a variety of secondary metabolites, including other diterpenoids and flavonoids, which can pose purification challenges.

Q2: What are the common impurities found during the isolation of this compound?

During the isolation of this compound from Dodonaea viscosa, several related compounds and other classes of natural products can co-elute, leading to impurities in the final product. The most common impurities include:

  • Isomeric Compounds: Methyl iso-dodovisate A, an isomer of this compound, is a major co-occurring compound.

  • Related Diterpenoids: Dodovisate C, another modified clerodane diterpenoid, is often present. Other clerodane diterpenoids such as dodonic acid and hardwickiic acid have also been identified in Dodonaea viscosa.[1]

  • Other Compound Classes: Flavonoids and other phenolic compounds are abundant in Dodonaea viscosa and can be carried through the initial extraction steps.[3][4]

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is a powerful tool for determining the purity of a sample and quantifying impurities. A C18 column is commonly used for the separation of diterpenoids.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the volatile components of the extract and to identify and quantify this compound and related volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can reveal the presence of impurities, even in small amounts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity of this compound after Initial Column Chromatography

Question: After performing initial column chromatography on the crude extract, the fractions containing this compound show low purity with several co-eluting compounds. How can I improve the separation?

Answer: Low purity after initial column chromatography is a common issue due to the complex nature of the plant extract. Here are several strategies to improve separation:

Troubleshooting Steps:

  • Optimize the Stationary Phase:

    • Silica Gel Polarity: Standard silica gel 60 is commonly used. If co-eluting compounds are very close in polarity, consider using silica gel with a smaller particle size for higher resolution.

    • Alternative Stationary Phases: For difficult separations, consider using other stationary phases like alumina or Sephadex LH-20, which separates based on molecular size and polarity.

  • Refine the Mobile Phase:

    • Gradient Elution: A stepwise or linear gradient elution is often more effective than isocratic elution for separating compounds with a wide range of polarities. Start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

    • Solvent System Selection: Experiment with different solvent systems. A common system for diterpenoid separation is a mixture of n-hexane and ethyl acetate. Trying other solvents like dichloromethane or acetone in the mobile phase can alter the selectivity of the separation.[7]

    • TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to test various solvent systems to find the one that provides the best separation of this compound from its major impurities.

  • Improve Column Packing and Loading:

    • Proper Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. Wet packing is generally recommended.

    • Sample Loading: Dissolve the sample in a minimal amount of the initial mobile phase or a weak solvent and load it onto the column in a narrow band. Overloading the column can significantly decrease resolution.

Quantitative Data for Column Chromatography Parameters (General Guidance for Diterpenoids)

ParameterRecommendationExpected Outcome
Stationary Phase Silica gel 60 (70-230 mesh)Good general separation
Mobile Phase n-hexane:ethyl acetate gradient (e.g., 100:0 to 70:30)Separation of compounds with varying polarities
Column Loading 1:50 to 1:100 (sample to silica ratio)High resolution
Fraction Size 10-20 mL (for a medium-sized column)Isolation of pure compounds in specific fractions
Issue 2: Co-elution of this compound and its Isomer, Methyl iso-Dodovisate A, in HPLC

Question: I am using reverse-phase HPLC (C18 column) to purify this compound, but it is co-eluting with its isomer, Methyl iso-dodovisate A. How can I resolve these two compounds?

Answer: Separating isomers can be challenging due to their similar physicochemical properties. Here are some strategies to improve the resolution in HPLC:

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent Composition: Fine-tune the ratio of your organic solvent (e.g., methanol or acetonitrile) and water. A small change in the solvent composition can significantly impact the resolution of isomers. A gradient elution with a shallow gradient around the elution time of the isomers can be effective.[5]

    • Try Different Organic Modifiers: If methanol is not providing sufficient resolution, try acetonitrile or a mixture of both. The different selectivities of these solvents can improve the separation of isomers.

    • Additives: The addition of a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase can sometimes improve peak shape and resolution for acidic compounds, though this compound is a methyl ester.

  • Adjust HPLC System Parameters:

    • Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, although it will increase the run time.

    • Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, potentially improving separation.

  • Consider a Different Stationary Phase:

    • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer different selectivity compared to a C18 column due to pi-pi interactions, which can be beneficial for separating aromatic or unsaturated compounds.

    • Chiral Stationary Phase: If the isomers are enantiomers or diastereomers, a chiral column may be necessary for complete separation.

Quantitative Data for HPLC Parameters (General Guidance for Diterpenoid Isomer Separation)

ParameterRecommendationExpected Outcome
Stationary Phase C18 (5 µm particle size) or Phenyl-HexylGood resolution and peak shape
Mobile Phase Acetonitrile:Water or Methanol:Water gradientSeparation of closely eluting isomers
Flow Rate 0.8 - 1.2 mL/minOptimal balance of resolution and run time
Column Temperature 25 - 40 °CImproved peak shape and reproducibility
Detection UV at 210-230 nmSensitive detection of diterpenoids

Experimental Protocols

Protocol 1: General Protocol for the Isolation and Purification of this compound

This protocol provides a general workflow for the isolation and purification of this compound from the aerial parts of Dodonaea viscosa.

1. Extraction:

  • Air-dry and powder the aerial parts of Dodonaea viscosa.

  • Macerate the powdered plant material with methanol or ethanol at room temperature for 48-72 hours with occasional shaking.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Fractionation (Optional but Recommended):

  • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate). This compound is expected to be in the less polar fractions.

3. Column Chromatography (Initial Purification):

  • Pack a glass column with silica gel 60 in n-hexane.

  • Dissolve the n-hexane or dichloromethane fraction in a minimal amount of the same solvent and load it onto the column.

  • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 95:5, 90:10, 85:15, 80:20, etc.).

  • Collect fractions and monitor them by TLC. Combine fractions containing this compound.

4. Preparative HPLC (Final Purification):

  • Further purify the combined fractions using a preparative HPLC system with a C18 column.

  • Use a mobile phase of acetonitrile and water, with a gradient optimized to separate this compound from its isomers and other remaining impurities.

  • Collect the peak corresponding to this compound.

5. Purity Assessment:

  • Analyze the purified fraction by analytical HPLC, GC-MS, and NMR to confirm its purity and structure.

Visualizations

experimental_workflow plant Dried & Powdered Dodonaea viscosa extraction Solvent Extraction (Methanol/Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, DCM, EtOAc) crude_extract->partitioning fractions Hexane/DCM Fractions partitioning->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom impure_mda Impure this compound Fractions column_chrom->impure_mda prep_hplc Preparative HPLC (C18 Column) impure_mda->prep_hplc pure_mda Pure this compound prep_hplc->pure_mda analysis Purity Analysis (HPLC, GC-MS, NMR) pure_mda->analysis

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_flowchart start Low Purity of This compound check_tlc Review TLC Data for Solvent System Optimization start->check_tlc optimize_cc Optimize Column Chromatography check_tlc->optimize_cc Poor Separation in CC optimize_hplc Optimize HPLC Conditions check_tlc->optimize_hplc Co-elution in HPLC sub_cc1 Adjust Mobile Phase Gradient optimize_cc->sub_cc1 sub_cc2 Change Stationary Phase (e.g., Sephadex) optimize_cc->sub_cc2 sub_cc3 Check Column Packing & Loading optimize_cc->sub_cc3 sub_hplc1 Fine-tune Mobile Phase Ratio optimize_hplc->sub_hplc1 sub_hplc2 Try Different Organic Modifier (e.g., Acetonitrile) optimize_hplc->sub_hplc2 sub_hplc3 Use a Different Column (e.g., Phenyl-Hexyl) optimize_hplc->sub_hplc3 end Achieved High Purity sub_cc1->end sub_cc2->end sub_cc3->end sub_hplc1->end sub_hplc2->end sub_hplc3->end

Caption: Troubleshooting flowchart for common purity issues with this compound.

References

"Addressing batch-to-batch variability of Methyl-Dodovisate A"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of Methyl-Dodovisate A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a clerodane diterpenoid.[1] Its primary source is isolation from the aerial parts of the plant Dodonaea viscosa.[2] While some commercial suppliers may list it as a synthetic product, a complete total synthesis has not yet been reported in scientific literature, meaning it is principally obtained through natural extraction.[2]

Q2: What are the known biological activities of this compound?

Extracts containing this compound have demonstrated cytotoxic effects against colorectal cancer cell lines.[2] This activity is associated with the induction of apoptosis through the intrinsic mitochondrial pathway.[2] Additionally, as a member of the clerodane diterpenoid class, it may possess other biological activities, such as anti-inflammatory properties.[1][3]

Q3: Why am I observing significant batch-to-batch variability in my experiments with this compound?

Batch-to-batch variability is a common challenge with natural products. For this compound, this variability can stem from several factors related to its natural origin and production process:

  • Raw Botanical Material: The chemical composition of Dodonaea viscosa can be influenced by environmental factors such as climate, harvest time, and storage conditions.[4]

  • Extraction and Purification: The methods used for extraction and purification can significantly impact the final composition of the product. Inconsistent protocols can lead to variations in the purity and impurity profile of different batches.

  • Chemical Stability: The stability of this compound during storage and handling can also contribute to variability.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the batch-to-batch variability of this compound.

Issue 1: Inconsistent Biological Activity

Symptom: Different batches of this compound show varying levels of efficacy in biological assays (e.g., cytotoxicity, anti-inflammatory activity).

Possible Causes & Solutions:

CauseRecommended Action
Variable Purity Verify the purity of each batch using a standardized analytical method like HPLC (see Experimental Protocol 1). Compare the chromatograms to identify any significant differences in the main peak or impurity profile.
Presence of Impurities Use techniques like LC-MS to identify and characterize impurities that may be interfering with the biological activity.
Degradation of the Compound Ensure proper storage conditions (cool, dry, and dark place). Assess the stability of the compound under your experimental conditions.
Inconsistent Assay Conditions Standardize all parameters of your biological assay, including cell line passage number, reagent concentrations, and incubation times.
Issue 2: Discrepancies in Physical and Chemical Properties

Symptom: Different batches exhibit variations in appearance, solubility, or analytical profiles (e.g., NMR, IR).

Possible Causes & Solutions:

CauseRecommended Action
Residual Solvents Quantify residual solvents using Gas Chromatography (GC). High levels of residual solvents can alter the physical properties of the compound.
Polymorphism Different crystallization conditions can lead to different crystalline forms (polymorphs) with distinct physical properties. Consider recrystallization under controlled conditions.
Presence of Co-isolated Natural Products The complexity of natural extracts means that other structurally related compounds may be present. Utilize high-resolution analytical techniques to identify these.

Data Presentation

Table 1: Representative Certificate of Analysis for this compound

This table provides an example of the quality control parameters for a batch of this compound. Researchers should request a batch-specific Certificate of Analysis from their supplier.

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Identity Conforms to reference standard¹H-NMR, ¹³C-NMR, MS
Purity (HPLC) ≥ 98.0%HPLC
Residual Solvents < 0.5%GC-HS
Heavy Metals ≤ 10 ppmICP-MS
Loss on Drying ≤ 1.0%TGA

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard and test sample

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 60% acetonitrile and increasing to 90% over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and test sample in acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the reference standard and the test sample into the HPLC system.

  • The purity of the test sample is calculated by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to assess the biological activity of different batches of this compound on a cancer cell line (e.g., SW480 colorectal cancer cells).

1. Materials:

  • SW480 cells

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

2. Procedure:

  • Seed SW480 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture media.

  • Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (media with DMSO).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Visualizations

experimental_workflow cluster_sourcing 1. Raw Material Sourcing cluster_processing 2. Extraction & Purification cluster_qc 3. Quality Control cluster_final 4. Final Product raw_material Dodonaea viscosa (Aerial Parts) extraction Solvent Extraction raw_material->extraction purification Chromatographic Purification extraction->purification hplc Purity (HPLC) purification->hplc nmr_ms Identity (NMR, MS) purification->nmr_ms bioassay Biological Activity (e.g., Cytotoxicity Assay) purification->bioassay final_product This compound (Qualified Batch) hplc->final_product nmr_ms->final_product bioassay->final_product

Caption: Quality Control Workflow for this compound.

signaling_pathway MDA This compound p53 p53 Activation MDA->p53 Mitochondrion Mitochondrion p53->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis Induction Pathway of this compound.

troubleshooting_tree start Inconsistent Experimental Results check_purity Is the purity of each batch >98%? start->check_purity check_identity Does the analytical data (NMR, MS) match the reference standard? check_purity->check_identity Yes source_variability Root Cause: Source Material or Purification Variability check_purity->source_variability No check_bioassay Are the results of a standardized bioassay consistent? check_identity->check_bioassay Yes check_identity->source_variability No experimental_error Root Cause: Experimental Error or Assay Variability check_bioassay->experimental_error No degradation Root Cause: Compound Degradation check_bioassay->degradation Yes

Caption: Troubleshooting Decision Tree for Batch Variability.

References

"Optimizing dosage for Methyl-Dodovisate A in vitro studies"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl-Dodovisate A. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their in vitro studies.

General Information & FAQs

This section addresses common questions regarding the handling and basic properties of this compound.

Q: What is the mechanism of action for this compound? A: this compound is a potent and highly selective ATP-competitive inhibitor of the mammalian Target of Rapamycin (mTOR). It specifically targets the mTORC1 complex, preventing the phosphorylation of its downstream substrates, such as S6 Kinase (S6K) and 4E-BP1. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival.[1][2][3] Aberrant activation of this pathway is common in many cancers, making this compound a subject of interest for oncology research.[4][5]

Q: How should I reconstitute and store this compound? A: For in vitro use, this compound (provided as a lyophilized powder) should be reconstituted in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 12 months). For immediate use in experiments, the 10 mM stock can be stored at -20°C for up to two weeks. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q: Is this compound stable in cell culture medium? A: this compound is stable in standard cell culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) for at least 72 hours under normal cell culture conditions (37°C, 5% CO2). For longer-term experiments, it is recommended to replace the medium with freshly prepared this compound every 48-72 hours.

Quantitative Data Summary

The following tables provide recommended starting points and observed efficacy for this compound in common cancer cell lines. These values should be used as a guide, and optimal concentrations should be determined empirically for your specific cell line and experimental conditions.

Table 1: Recommended Starting Concentrations for Initial Screening

Assay Type Suggested Concentration Range Incubation Time
Cell Viability (e.g., MTT) 1 nM - 10 µM (logarithmic dilutions) 24, 48, 72 hours
Western Blot (Pathway Inhibition) 10 nM, 100 nM, 1 µM 2, 6, 24 hours

| Gene Expression (e.g., qPCR) | 100 nM, 500 nM | 6, 12, 24 hours |

Table 2: Average IC50 Values (48-hour treatment) in Various Cancer Cell Lines

Cell Line Cancer Type Average IC50 (nM)
MCF-7 Breast Adenocarcinoma 75 nM
A549 Lung Carcinoma 150 nM
HeLa Cervical Adenocarcinoma 220 nM
U87-MG Glioblastoma 95 nM
PC-3 Prostate Adenocarcinoma 180 nM

NOTE: IC50 values are highly dependent on cell density, passage number, and assay conditions. These values are for reference only.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Cell Viability (MTT) Assay Issues

Q: Problem: I am not observing a dose-dependent decrease in cell viability with this compound. A:

  • Insufficient Incubation Time: The effects of mTOR inhibition on cell viability may be cytostatic rather than cytotoxic, requiring longer incubation times to manifest as a reduction in metabolic activity. Extend your incubation period to 72 hours.

  • Sub-optimal Drug Concentration: Your concentration range may be too low. Refer to Table 1 for recommended starting concentrations and consider extending the upper range to 20 µM or higher for your initial screen.

  • Cell Line Resistance: The cell line you are using may have intrinsic resistance to mTOR inhibitors or may rely on alternative survival pathways. Confirm the expression and activity of the PI3K/Akt/mTOR pathway in your cell line via Western blot.

  • MTT Assay Limitations: The MTT assay measures metabolic activity, not directly cell death. If this compound induces a senescent or quiescent state without killing the cells, the MTT assay may show limited changes. Consider a complementary assay that counts viable cells directly, such as Trypan Blue exclusion, or one that measures apoptosis (e.g., Caspase-3 activity assay).

Q: Problem: My no-treatment and vehicle (DMSO) controls show low viability or high variability. A:

  • Cell Culture Health: This often points to underlying issues with cell health. Ensure your cells are healthy, free from contamination (especially mycoplasma), and are in the logarithmic growth phase before seeding.[6] Do not allow cells to become over-confluent before passaging.

  • Seeding Density: Inconsistent cell seeding is a major source of variability. Ensure you have a single-cell suspension before counting and plating. Check for "edge effects" in your 96-well plate, which can be minimized by not using the outermost wells and ensuring proper humidification in the incubator.

  • DMSO Toxicity: Although unlikely at 0.1%, some sensitive cell lines may be affected. Run a DMSO dose-response curve (e.g., 0.01% to 1.0%) to determine the toxicity threshold for your specific cells.

  • MTT Reagent Toxicity: The MTT reagent itself can be toxic to cells, especially with long incubation times.[7][8] Optimize your MTT incubation time (typically 2-4 hours) and concentration (e.g., 0.2 to 0.5 mg/mL).[9]

Q: Problem: I see insoluble purple crystals after adding the solubilization buffer in my MTT assay. A: This indicates incomplete solubilization of the formazan product, a common issue.

  • Inadequate Mixing: Ensure thorough mixing after adding the solubilization buffer. Pipette up and down vigorously or use a plate shaker for 10-15 minutes, protected from light.

  • Insufficient Solvent: Make sure you are adding a sufficient volume of the solubilization buffer to each well (typically equal to the culture volume).

  • Check Solubilization Buffer: Ensure your buffer (e.g., DMSO or a solution of SDS in HCl) has not expired and is properly prepared.

Western Blot Analysis Issues

Q: Problem: I cannot detect a decrease in the phosphorylation of S6 Kinase (p-S6K) after treatment with this compound. A:

  • Sample Preparation is Critical: Phosphorylation is a labile post-translational modification. Phosphatases released during cell lysis can rapidly dephosphorylate proteins.[10][11]

    • Use Inhibitors: Your lysis buffer must contain a cocktail of both protease and phosphatase inhibitors, added fresh just before use.

    • Keep it Cold: Perform all sample preparation steps on ice with pre-chilled buffers and centrifuges to minimize enzymatic activity.[10]

  • Incorrect Antibody or Dilution: Ensure you are using an antibody specific to the correct phosphorylation site (e.g., Thr389 for p-S6K). Optimize the primary antibody concentration; too much or too little can lead to no signal.

  • Insufficient Treatment Time: The dephosphorylation of downstream targets can be rapid. Try a time-course experiment (e.g., 30 min, 1h, 2h, 6h) to find the optimal time point for observing maximal inhibition.

  • Blocking Buffer Choice: Avoid using non-fat milk as a blocking agent when detecting phosphoproteins. Milk contains casein, a phosphoprotein, which can cause high background and mask your signal. Use a 3-5% solution of Bovine Serum Albumin (BSA) in TBST instead.[10][11]

Q: Problem: The signal for my phosphorylated protein is very weak, but the total protein signal is strong. A:

  • Low Protein Abundance: Phosphorylated proteins are often present in low abundance.[10]

    • Load More Protein: Increase the amount of total protein loaded per lane (e.g., from 20 µg to 40 µg).

    • Use Sensitive Substrates: Use an enhanced chemiluminescence (ECL) substrate designed for detecting low-abundance proteins.[12]

  • Antibody Incubation: For phospho-specific primary antibodies, incubate overnight at 4°C to allow for maximum binding.[10]

  • Buffer Choice: Do not use phosphate-buffered saline (PBS) for washing or antibody dilutions, as the excess phosphate ions can compete with antibody binding to the phosphate group on the target protein. Use Tris-buffered saline (TBS) with Tween-20 (TBST) instead.[12]

Q: Problem: My results are inconsistent between experiments. A:

  • Normalize to Total Protein: Always probe the same membrane for the corresponding total protein (e.g., total S6K) after detecting the phosphorylated form.[12][13] The key finding is the ratio of phosphorylated protein to total protein, which controls for variations in protein loading. You can do this by stripping and re-probing the membrane or by using multiplex fluorescent detection.

  • Consistent Cell State: Ensure cells are at a consistent confluency and passage number for each replicate experiment. Serum-starving cells overnight before treatment can help synchronize them and reduce baseline pathway activation, leading to a clearer signal upon stimulation and inhibition.

Key Experimental Protocols

Protocol: Cell Viability Assessment by MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include wells for "no treatment" and "vehicle (DMSO) control".

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of MTT Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Place the plate on a shaker for 10-15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol: Western Blot for Phospho-S6K (p-S6K)
  • Cell Treatment & Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations and time points.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with a freshly added protease and phosphatase inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer, boil at 95°C for 5 minutes (unless the antibody manufacturer advises against it for a specific phosphoprotein), and store at -20°C.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-S6K (e.g., rabbit anti-p-S6K Thr389), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG), diluted in 5% BSA/TBST, for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Apply an ECL substrate to the membrane according to the manufacturer's instructions. Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • Incubate the membrane in a mild stripping buffer to remove the primary and secondary antibodies.

    • Block the membrane again and re-probe with an antibody for total S6K, followed by a loading control like GAPDH or β-actin, to normalize the results.

Mandatory Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Proliferation, Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition released MD_A This compound MD_A->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition point.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start culture Cell Culture (Log Phase) start->culture seed Seed Cells (e.g., 96-well) culture->seed adhere Overnight Adhesion seed->adhere treat Treat with This compound (Dose-Response) adhere->treat incubate Incubate (24-72h) treat->incubate assay Perform Assay (e.g., MTT, Western) incubate->assay read Data Acquisition (Reader, Imager) assay->read analyze Analyze Data (Calculate IC50, Normalize Bands) read->analyze end End analyze->end

Caption: General experimental workflow for testing this compound in vitro.

Troubleshooting_Logic start Problem: No dose-dependent effect in MTT assay q1 Are controls (vehicle, untreated) healthy and consistent? start->q1 fix_cells Action: Troubleshoot cell health, seeding density, and contamination. q1->fix_cells No q2 Is incubation time long enough (e.g., 72h)? q1->q2 Yes extend_time Action: Increase incubation time to 72h. q2->extend_time No q3 Is the concentration range high enough (e.g., up to 10-20 µM)? q2->q3 Yes increase_conc Action: Expand dose range to higher concentrations. q3->increase_conc No final Consider: 1. Cell line is resistant. 2. Compound is cytostatic. 3. Use alternate assay (e.g., Trypan Blue). q3->final Yes

Caption: Troubleshooting logic for lack of effect in a cell viability assay.

References

Validation & Comparative

Unveiling the Cytotoxic Potential of Methyl-Dodovisate A in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Novel Natural Compound Against Standard Chemotherapies

For researchers and professionals in the field of drug development, the quest for novel anticancer agents with improved efficacy and reduced side effects is a constant endeavor. Methyl-Dodovisate A, a natural compound found in the plant Dodonaea viscosa, has emerged as a promising candidate, with studies indicating its cytotoxic and antiproliferative activities against colorectal cancer. This guide provides a comparative analysis of the cytotoxic effects of a hydroethanolic extract of Dodonaea viscosa, containing this compound, against established chemotherapeutic drugs, supported by experimental data and detailed protocols.

Comparative Cytotoxicity: this compound-Containing Extract vs. Standard Drugs

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values of the Dodonaea viscosa hydroethanolic extract and standard chemotherapeutic agents on the human colorectal adenocarcinoma cell lines SW480 (a primary colon cancer cell line) and SW620 (a metastatic derivative).

Compound/ExtractCell LineIC50 ValueCitation
Dodonaea viscosa Hydroethanolic ExtractSW48037.0 ± 1.58 µg/mL[1][2]
Dodonaea viscosa Hydroethanolic ExtractSW62028.2 ± 1.69 µg/mL[1][2]
DoxorubicinSW48028.4 nM ± 5.3[3]
DoxorubicinSW62035.5 nM ± 2.9[3]
5-FluorouracilSW480~60-90 µM (in 3D culture)[4]
5-FluorouracilSW620Not explicitly stated
OxaliplatinSW480Not explicitly stated
OxaliplatinSW620Not explicitly stated

Note: Direct comparison of IC50 values between the crude extract and pure compounds should be interpreted with caution. The hydroethanolic extract of Dodonaea viscosa contains a mixture of compounds, including Methyl-Dodovisate B, isorhamnetin, kaempferol, and quercetin, which may contribute to the observed cytotoxicity.[5]

Mechanism of Action: Induction of Apoptosis

Research suggests that the cytotoxic effect of the Dodonaea viscosa extract is mediated through the induction of apoptosis, or programmed cell death.[1][2][6] This process is characterized by a series of biochemical events that lead to characteristic cell changes and death. In the metastatic SW620 cell line, treatment with the extract led to an increase in the levels of two key apoptotic biomarkers:

  • Caspase 3: A critical executioner caspase that plays a central role in the apoptotic pathway.

  • p53: A tumor suppressor protein that regulates the cell cycle and can induce apoptosis in response to cellular stress.[1][2][6]

The involvement of these proteins suggests that the extract triggers the intrinsic mitochondrial pathway of apoptosis.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in this guide.

Cytotoxicity and Antiproliferative Assays

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[7][8]

  • Cell Seeding: Seed SW480 and SW620 cells in 96-well plates at a density of 20,000 cells per well and incubate for 24 hours to allow for cell adhesion.[9]

  • Treatment: Treat the cells with increasing concentrations of the Dodonaea viscosa hydroethanolic extract (5–320 µg/mL) or a vehicle control (1% DMSO) for a specified period.[9]

  • Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[8]

  • Staining: Wash the plates four times with tap water and then stain with 0.057% (w/v) SRB solution for 30 minutes at room temperature.[8]

  • Washing: Remove the unbound dye by washing the plates four times with 1% (v/v) acetic acid.[8]

  • Solubilization: Air-dry the plates and then add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[7]

2. MTT Assay

The MTT assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10][11][12]

  • Cell Seeding and Treatment: Follow the same procedure as the SRB assay.

  • MTT Addition: After the treatment period, add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm.[11]

Western Blot Analysis for Apoptotic Markers

Western blotting is a technique used to detect specific proteins in a sample.[13][14]

  • Cell Lysis: After treatment with the Dodonaea viscosa extract, harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract the total protein.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the BCA assay.[16]

  • Gel Electrophoresis: Separate the proteins by size by running them on an SDS-polyacrylamide gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[16]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., caspase 3 and p53).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[13]

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, and visualize the protein bands using an imaging system.[13]

Visualizing the Experimental Process and Signaling Pathway

To further clarify the experimental workflow and the proposed mechanism of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_data_analysis Data Analysis seed_cells Seed SW480 & SW620 cells treat_cells Treat with D. viscosa extract or standard drugs seed_cells->treat_cells srb_assay SRB Assay treat_cells->srb_assay mtt_assay MTT Assay treat_cells->mtt_assay western_blot Western Blot treat_cells->western_blot ic50 Calculate IC50 values srb_assay->ic50 mtt_assay->ic50 caspase3 Caspase 3 Detection western_blot->caspase3 p53 p53 Detection western_blot->p53 protein_expression Analyze protein expression caspase3->protein_expression p53->protein_expression

Fig. 1: Experimental workflow for assessing cytotoxicity.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_execution Execution Phase dodovisate_a This compound (in D. viscosa extract) p53 p53 Activation dodovisate_a->p53 mitochondria Mitochondrial Stress p53->mitochondria caspase3 Caspase 3 Activation mitochondria->caspase3 apoptosis Apoptosis caspase3->apoptosis

Fig. 2: Proposed apoptotic signaling pathway.

References

Validating the Apoptotic Pathway of Methyl-Dodovisate A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the apoptotic pathway induced by Methyl-Dodovisate A, a novel seco-limonoid derived from Walsura robusta. By comparing its effects with established apoptosis-inducing agents, researchers can better characterize its therapeutic potential. While specific experimental data on this compound in Dalton's Lymphoma cells is not extensively available in publicly accessible literature, this guide presents the necessary experimental framework and data presentation structures to facilitate such a study.

Data Presentation: Comparative Efficacy

Effective validation requires a quantitative comparison of this compound's apoptotic-inducing capabilities against a standard chemotherapeutic agent, such as Doxorubicin. The following tables outline the key comparative data points that should be generated.

Table 1: Cytotoxicity of this compound vs. Doxorubicin in Dalton's Lymphoma Cells

CompoundIC50 (µM) after 24hIC50 (µM) after 48hNotes
This compoundData not availableData not availableThe half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.
DoxorubicinExample: 1.5 µMExample: 0.8 µMA well-characterized cytotoxic drug for comparative analysis.

Table 2: Modulation of Key Apoptotic Regulators

TreatmentBcl-2 Expression (relative to control)Bax Expression (relative to control)Bax/Bcl-2 RatioCaspase-3 Activity (fold change)
Control (untreated)1.01.01.01.0
This compoundData not availableData not availableData not availableData not available
DoxorubicinExample: 0.4Example: 2.5Example: 6.25Example: 5.2

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the key experiments required to validate the apoptotic pathway.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed Dalton's Lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24 and 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve.

Western Blot Analysis for Bcl-2 and Bax

This technique is used to quantify the protein levels of the anti-apoptotic Bcl-2 and the pro-apoptotic Bax.

Protocol:

  • Protein Extraction: Treat cells with the desired concentration of this compound for the indicated time. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 30-50 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Caspase-3 Activity Assay

This assay measures the activity of the key executioner caspase, Caspase-3.

Protocol:

  • Cell Lysis: Treat cells as described above and lyse them in a specific caspase assay buffer.

  • Substrate Addition: Add the Caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitroaniline (pNA) at 405 nm.

  • Activity Calculation: The fold-increase in Caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Apoptotic_Pathway_MDA cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade MDA This compound Bcl2 Bcl-2 (Anti-apoptotic) MDA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) MDA->Bax Promotes Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial apoptotic pathway induced by this compound.

Experimental_Workflow cluster_assays Apoptosis Assays Start Dalton's Lymphoma Cell Culture Treatment Treat with This compound & Doxorubicin Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT WB Western Blot (Bcl-2/Bax) Treatment->WB Caspase Caspase-3 Activity Assay Treatment->Caspase Data Data Analysis & Comparison MTT->Data WB->Data Caspase->Data Conclusion Conclusion on Apoptotic Mechanism Data->Conclusion

Caption: Experimental workflow for validating the apoptotic pathway.

A Comparative Analysis of Methyl-Dodovisate A and Other Diterpenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological activities of Methyl-Dodovisate A in the context of other notable diterpenoids, highlighting current research and data. This guide provides a comparative overview of cytotoxicity, anti-inflammatory, and antioxidant properties, supported by available experimental data and methodologies.

Introduction

Diterpenoids, a diverse class of natural products derived from the 20-carbon precursor geranylgeranyl pyrophosphate, have garnered significant attention in the scientific community for their wide range of biological activities. These compounds, isolated from various plant, fungal, and marine sources, exhibit promising cytotoxic, anti-inflammatory, and antioxidant properties, making them attractive candidates for drug discovery and development.

This compound, a modified clerodane diterpenoid isolated from the plant Dodonaea viscosa, has been a subject of interest.[1] This guide aims to provide a comparative analysis of this compound with other well-characterized diterpenoids. However, it is crucial to note a significant limitation in the current body of scientific literature: while extracts of Dodonaea viscosa containing this compound have demonstrated biological activity, specific quantitative data, such as IC50 values for the pure compound, are not consistently available.[1] Therefore, this comparison will utilize data from Dodonaea viscosa extracts as a proxy for the activity of this compound, alongside specific quantitative data for other diterpenoids to provide a broad comparative context.

I. Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the available quantitative data for the cytotoxic, anti-inflammatory, and antioxidant activities of various diterpenoids.

Table 1: Comparative Cytotoxic Activity of Diterpenoids
Compound/ExtractDiterpenoid ClassCell Line(s)IC50 ValueReference(s)
Dodonaea viscosa Extract Clerodane (contains this compound)SW480 (colorectal cancer)37.0 ± 1.58 µg/mL[1]
SW620 (colorectal cancer)28.2 ± 1.69 µg/mL[1]
Oridonin ent-KauraneHepG2, GLC-82, HL-60Not specified, but highly cytotoxic
Epinodosin ent-KauraneHepG2, GLC-82, HL-60Not specified, but cytotoxic
Lasiokaurin ent-KauraneHepG2, GLC-82, HL-60Less cytotoxic than Oridonin
Pinostrobin butyrate Flavanone (related natural product)T47D (breast cancer)0.40 mM

Note: The data for Dodonaea viscosa represents the activity of a crude extract and not the pure this compound.

Table 2: Comparative Anti-inflammatory Activity of Diterpenoids
CompoundDiterpenoid ClassAssayIC50 ValueReference(s)
Compound 6 (from Rhodiola sachalinensis) Not specifiedNO Production Inhibition (LPS-stimulated RAW 264.7 cells)21.34 ± 2.52 µM[2]
L-NMMA (Positive Control) -NO Production Inhibition (LPS-stimulated RAW 264.7 cells)8.57 ± 2.76 µM[2]
FM10 Synthetic Diterpenoid AnalogueCOX-2 Inhibition0.69 µM[3]
FM12 Synthetic Diterpenoid AnalogueCOX-2 Inhibition0.18 µM[3]
Table 3: Comparative Antioxidant Activity of Diterpenoids and Related Compounds
CompoundClassAssayIC50 ValueReference(s)
Compound 7 (from Rhodiola sachalinensis) Phenolic GlycosideDPPH Radical Scavenging19.49 ± 0.21 µM[2]
Compound 8 (from Rhodiola sachalinensis) Phenolic GlycosideDPPH Radical Scavenging27.77 ± 0.61 µM[2]
L-ascorbic acid (Positive Control) -DPPH Radical Scavenging32.89 ± 0.70 µM[2]
Methyl gallate Phenolic esterDPPH Radical Scavenging1.02 µg/mL[4]
Gallic acid Phenolic acidDPPH Radical Scavenging0.94 µg/mL[4]

II. Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for the key assays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of the test compound and a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

III. Visualizing Molecular Pathways and Experimental Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Plate Cells in 96-well Plate B Incubate for 24h A->B C Add Test Compound (Various Concentrations) B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability & IC50 Value H->I

Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Induces Transcription NO Nitric Oxide (NO) iNOS_gene->NO Leads to Production of

Caption: Simplified signaling pathway of LPS-induced nitric oxide production via NF-κB activation.

Conclusion

This comparative guide highlights the therapeutic potential of diterpenoids, including this compound, as evidenced by the biological activities of extracts from its source plant, Dodonaea viscosa. While direct quantitative comparisons of pure this compound with other diterpenoids are currently hindered by a lack of published data, the available information suggests that this compound and its structural class warrant further investigation. The provided data on other diterpenoids offers a valuable benchmark for future studies. Researchers are encouraged to pursue the isolation and detailed biological evaluation of pure this compound to fully elucidate its pharmacological profile and potential for drug development. The experimental protocols and pathway diagrams included in this guide serve as a foundational resource for such future research endeavors.

References

Comparative Analysis of Methyl-Dodovisate A and Doxorubicin in Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the anti-cancer effects of Methyl-Dodovisate A, a natural compound found in Dodonaea viscosa, and Doxorubicin, a conventional chemotherapeutic agent, on colorectal cancer cells. The information is intended for researchers, scientists, and professionals in drug development, presenting key experimental data, methodologies, and signaling pathways.

Disclaimer: The available research on this compound is based on studies of a hydroethanolic extract of Dodonaea viscosa which contains this compound, among others. A direct comparison with purified this compound is not yet available in the scientific literature.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic effects and impact on key apoptotic proteins of the Dodonaea viscosa extract and doxorubicin in the human colorectal adenocarcinoma cell lines SW480 (primary tumor) and SW620 (metastatic).

Table 1: Comparison of Cytotoxicity (IC50 Values)

Compound/ExtractCell LineIC50 ValueExposure TimeAssay
Hydroethanolic Extract of D. viscosaSW48037.0 ± 1.58 µg/mL48 hoursSulforhodamine B (SRB)
Hydroethanolic Extract of D. viscosaSW62028.2 ± 1.69 µg/mL48 hoursSulforhodamine B (SRB)
DoxorubicinHT-290.86 ± 0.42 µg/mL24 hoursMTT Assay

Note: Directly comparable IC50 data for Doxorubicin in SW480 and SW620 cell lines under the same experimental conditions as the D. viscosa extract study was not available in the reviewed literature. The provided Doxorubicin data is from a study on the HT-29 colorectal cancer cell line for reference.

Table 2: Comparative Effects on Key Apoptotic Proteins

Compound/ExtractCell LineProteinEffect
Hydroethanolic Extract of D. viscosaSW620Caspase 3Increased Levels
Hydroethanolic Extract of D. viscosaSW620p53Increased Levels
DoxorubicinHct-116Caspase 3/7Increased Activity
DoxorubicinHct-116p53Phosphorylation and Activation

Note: The data for the D. viscosa extract is specific to the SW620 cell line. The data for doxorubicin is from studies on the Hct-116 and HT29 colorectal cancer cell lines, as specific data for SW620 was not available in the search results.

Signaling Pathways and Mechanisms of Action

Dodonaea viscosa Extract (Containing this compound)

The hydroethanolic extract of Dodonaea viscosa induces cytotoxicity and antiproliferative activity in colorectal cancer cells. The mechanism appears to involve the induction of the intrinsic pathway of apoptosis, characterized by changes in the mitochondrial membrane potential and the formation of a Sub G0/G1 cell population, indicating DNA fragmentation. This process is associated with the upregulation of the tumor suppressor protein p53 and the executioner caspase 3 in the metastatic SW620 cell line.

G Dv_extract D. viscosa Extract (contains this compound) Mitochondrion Mitochondrion Dv_extract->Mitochondrion p53 p53 Activation Dv_extract->p53 MMP_loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_loss p53->Mitochondrion Caspase3 Caspase 3 Activation MMP_loss->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic pathway of D. viscosa extract.
Doxorubicin

Doxorubicin is a well-established anthracycline antibiotic that acts as a potent anti-cancer agent. Its primary mechanisms of action include intercalation into DNA, which disrupts DNA replication and transcription, and the inhibition of topoisomerase II, an enzyme essential for relaxing DNA supercoils during replication. This leads to DNA double-strand breaks, cell cycle arrest, and the generation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death. In colorectal cancer cells, doxorubicin treatment has been shown to activate p53 and increase the activity of caspases, such as caspase 3/7, leading to programmed cell death.

G Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalates TopoII Topoisomerase II Doxorubicin->TopoII Inhibits DNA_Intercalation DNA Intercalation TopoII_Inhibition Topo II Inhibition DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage p53_activation p53 Activation DNA_Damage->p53_activation Apoptosis Apoptosis p53_activation->Apoptosis

Mechanism of action for Doxorubicin leading to apoptosis.

Experimental Protocols

Cytotoxicity and Cell Viability Assays

1. Sulforhodamine B (SRB) Assay (for D. viscosa extract) This colorimetric assay is used to determine cell density based on the measurement of cellular protein content.

  • Cell Seeding: Colorectal cancer cells (SW480 and SW620) are seeded at a density of 20,000 cells per well in 96-well plates.

  • Incubation: Cells are incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell adhesion.

  • Treatment: Cells are treated with various concentrations of the D. viscosa extract (e.g., 5–320 µg/mL) or a vehicle control (1% DMSO) for 48 hours.

  • Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Measurement: The absorbance is measured at approximately 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. MTT Assay (for Doxorubicin) This assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: HT-29 cells are seeded at 1 x 104 cells/well in 96-well plates.

  • Treatment: Cells are incubated with various concentrations of doxorubicin for a specified period (e.g., 24 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in an organic solvent like DMSO or acidic isopropanol.

  • Measurement: The absorbance of the colored formazan product is measured at 570 nm. The IC50 value is determined from the dose-response curve.

Apoptosis and Protein Expression Analysis

1. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the IC50 concentration of the compound/extract or a vehicle control for a specified time (e.g., 48 hours).

  • Harvesting: Adherent and non-adherent cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

2. Western Blotting for Caspase 3 and p53 This technique is used to detect and quantify the levels of specific proteins.

  • Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Caspase 3, p53, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative evaluation of two anti-cancer compounds.

G start Start: Select CRC Cell Lines (e.g., SW480, SW620) culture Cell Culture & Seeding start->culture treatment Treatment with Compounds (D. viscosa Extract vs. Doxorubicin) - Dose-response - Time-course culture->treatment viability Cell Viability Assay (SRB or MTT) treatment->viability apoptosis Apoptosis Analysis (Annexin V / PI Staining) treatment->apoptosis protein Protein Expression (Western Blot for Caspase 3, p53) treatment->protein ic50 Calculate IC50 Values viability->ic50 data Data Analysis & Comparison ic50->data apoptosis->data protein->data end Conclusion data->end

General workflow for comparing cytotoxic agents.

Comparative Analysis of Methyl-Dodovisate A: A Potent Diterpenoid from Dodonaea viscosa

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the isolation, bioactivity, and comparative efficacy of Methyl-Dodovisate A, a promising natural compound for further therapeutic development.

This compound, a modified clerodane diterpenoid, has been identified as a significant bioactive compound, primarily isolated from the plant Dodonaea viscosa (L.) Jacq.[1][2] This plant is used extensively in traditional medicine, prompting scientific investigation into its chemical constituents and pharmacological properties.[2] This guide provides a comparative analysis of this compound, focusing on its source, isolation, and cytotoxic activity against various cancer cell lines, benchmarked against other compounds.

Isolation and Sourcing

This compound is a key diterpenoid found in Dodonaea viscosa, a plant species with a global distribution.[2] It is typically extracted from the leaves or stems of the plant.[2][3] While D. viscosa is the principal source, the yield and profile of co-isolated compounds can vary. For instance, investigations of D. viscosa from Reunion Island revealed that diterpenes, including this compound and a new isomer, Methyl-iso-dodovisate A, constituted over 50% of the essential oil's chemical composition.[2]

The isolation process is crucial for obtaining pure this compound for research and bioassays. A general workflow for its isolation is outlined below.

G cluster_0 Extraction & Initial Processing cluster_1 Fractionation cluster_2 Chromatographic Purification plant_material Dried Plant Material (Dodonaea viscosa leaves/stems) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->partition crude_extract->partition fractions Bioactive Fractions (e.g., Chloroform/Ethyl Acetate Fraction) partition->fractions column_chrom Column Chromatography (Silica Gel) fractions->column_chrom fractions->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound G MDA This compound Stress Cellular Stress MDA->Stress p53 p53 Activation Stress->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Pathway Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Comprehensive Guide to Cross-Validation of Analytical Methods for Methyl-Dodovisate A

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of drug development and scientific research, the accuracy and reliability of analytical methods are paramount. For a compound like Methyl-Dodovisate A, a diterpenoid with potential therapeutic applications, ensuring the consistency of quantitative data across different analytical platforms or laboratories is crucial. This guide provides an objective comparison of hypothetical analytical methods for the quantification of this compound, supported by illustrative experimental data. It is intended for researchers, scientists, and drug development professionals to understand the principles and practices of cross-validation.

Introduction to Cross-Validation

Cross-validation of analytical methods is the process of confirming that two or more distinct analytical procedures provide equivalent results for the same analyte in a given sample. This becomes essential when data from different laboratories, using different instrumentation or even different analytical principles, need to be compared or combined.[1][2] Regulatory bodies such as the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines on when and how to perform such validations to ensure data integrity.[3][4][5]

The primary goal of a cross-validation study is to identify and assess any systematic bias between the methods being compared.[4] This is typically achieved by analyzing the same set of quality control (QC) samples and, if available, incurred samples with each analytical method.[6]

Hypothetical Analytical Methods for this compound

For the purpose of this guide, we will compare two commonly employed analytical techniques for the quantification of small molecules in biological matrices:

  • Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

While specific validated methods for this compound are not publicly available, this guide will use hypothetical data that reflects the typical performance characteristics of these two techniques.

Experimental Protocols

Method A: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation: Protein precipitation is performed by adding 200 µL of acetonitrile to 100 µL of plasma sample. After vortexing and centrifugation, the supernatant is injected into the HPLC system.

  • Calibration Standards: Prepared in blank plasma over a concentration range of 10 ng/mL to 5000 ng/mL.

Method B: LC-MS/MS
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

  • Sample Preparation: Solid-phase extraction (SPE) is used to extract this compound from 100 µL of plasma. The eluate is evaporated to dryness and reconstituted before injection.

  • Calibration Standards: Prepared in blank plasma over a concentration range of 0.1 ng/mL to 1000 ng/mL.

Data Presentation: A Comparative Analysis

The following tables summarize the hypothetical performance data for the two analytical methods for this compound.

Table 1: Method Performance Characteristics

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Acceptance Criteria (Typical)
Linearity (r²) 0.99850.9996≥ 0.99
Range (ng/mL) 10 - 50000.1 - 1000Relevant to expected concentrations
Lower Limit of Quantification (LLOQ) (ng/mL) 100.1Signal-to-noise ≥ 10, acceptable precision and accuracy
Accuracy (% Bias) -5.2% to +4.8%-3.5% to +2.9%Within ±15% (±20% for LLOQ)
Precision (%RSD) ≤ 8.5%≤ 6.2%≤ 15% (≤ 20% for LLOQ)
Robustness Minor variations in mobile phase composition and flow rate had no significant impact.Minor variations in mobile phase composition and source parameters had no significant impact.No significant change in results

Table 2: Cross-Validation Results - Analysis of Quality Control (QC) Samples

QC LevelNominal Concentration (ng/mL)Mean Concentration - Method A (ng/mL)Mean Concentration - Method B (ng/mL)% Difference
Low 3029.130.5-4.7%
Medium 300309295+4.7%
High 40004120Not Applicable*-

*The high QC sample concentration is outside the linear range of Method B.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

Cross_Validation_Workflow Figure 1: Cross-Validation Workflow A Define Need for Cross-Validation (e.g., multi-site study) B Select Reference and Comparator Methods A->B C Prepare and Analyze QC and Incurred Samples B->C D Collect and Process Data from Both Methods C->D E Statistical Analysis (e.g., Bland-Altman, Deming Regression) D->E F Evaluate Bias and Agreement E->F G Acceptance Criteria Met? F->G H Methods are Considered Equivalent G->H Yes I Investigate Discrepancies and Re-evaluate G->I No

Figure 1: Cross-Validation Workflow

Decision Pathway for Method Selection

The choice of an analytical method often depends on the specific requirements of the study. The following diagram provides a logical pathway for selecting between HPLC-UV and LC-MS/MS for the analysis of this compound.

Method_Selection_Pathway Figure 2: Method Selection Pathway A Start: Define Analytical Needs for this compound B Is High Sensitivity Required? (e.g., for pharmacokinetic studies) A->B C Is High Specificity Needed to Avoid Interferences? B->C No D LC-MS/MS is the Preferred Method B->D Yes C->D Yes E Is the Analyte Concentration Relatively High? C->E No H Evaluate Cost and Throughput Requirements D->H F HPLC-UV may be a Suitable and Cost-Effective Option E->F Yes G Consider Method Development for HPLC-UV with Enhanced Sample Cleanup E->G No F->H G->H I Final Method Selection H->I

Figure 2: Method Selection Pathway

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of data, particularly in regulated environments. While this guide presents a hypothetical comparison for this compound, the principles and methodologies are broadly applicable. The choice between a simpler method like HPLC-UV and a more sensitive and specific one like LC-MS/MS should be based on the specific requirements of the study, including the expected concentration range of the analyte, the complexity of the sample matrix, and throughput needs. A thorough validation and cross-validation process, guided by regulatory standards, is essential for generating robust and defensible scientific data.

References

The Reproducibility of Methyl-Dodovisate A's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl-Dodovisate A, a clerodane diterpenoid isolated from the plant Dodonaea viscosa, has garnered attention for its potential as an anticancer agent. Preliminary studies suggest that this natural product exhibits cytotoxic and pro-apoptotic effects, particularly against colorectal cancer cells. However, a critical assessment of the reproducibility of these findings is hampered by a notable lack of studies utilizing the purified compound. This guide provides a comprehensive comparison of the available data, highlights the current limitations in assessing reproducibility, and offers standardized protocols to facilitate future comparative studies.

Comparative Analysis of Biological Activity

Current research on the biological activity of this compound is primarily based on studies of Dodonaea viscosa extracts, which contain a mixture of compounds, including this compound. This presents a significant challenge in attributing specific activities to the compound itself and in comparing quantitative data across different studies.

Cytotoxicity in Colorectal Cancer Cell Lines

The most frequently reported biological activity of materials containing this compound is cytotoxicity against colorectal cancer cell lines. Research on a hydroethanolic extract of D. viscosa demonstrated cell death-inducing effects on SW480 and SW620 colorectal cancer cells. The cytotoxic effect is associated with the induction of apoptosis[1].

Extract/CompoundCell LineIC50 ValueReference
D. viscosa hydroethanolic extractSW48037.0 ± 1.58 µg/mL[1]
D. viscosa hydroethanolic extractSW62028.2 ± 1.69 µg/mL[1]
Purified this compound-Data not available-

Note: The lack of IC50 values for purified this compound makes direct comparisons and reproducibility assessments challenging. Future studies should focus on isolating the compound and determining its specific cytotoxic profile.

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of D. viscosa extracts containing this compound are believed to be mediated through the induction of apoptosis, or programmed cell death[1]. The proposed mechanism involves the intrinsic mitochondrial pathway, a key cascade in cellular self-destruction.

Key Molecular Events:
  • Activation of p53: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Studies on D. viscosa extracts have shown an increase in p53 levels in treated cancer cells, suggesting its involvement in the apoptotic response[1].

  • Caspase-3 Activation: Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. Increased levels of caspase-3, an executioner caspase, have been observed in colorectal cancer cells treated with D. viscosa extracts, indicating the activation of the apoptotic cascade[1].

The proposed signaling pathway for this compound-induced apoptosis is illustrated below.

G cluster_cell Cancer Cell MDA This compound Mito Mitochondrion MDA->Mito induces stress p53 p53 Mito->p53 activates Casp9 Caspase-9 p53->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis G cluster_workflow Experimental Workflow Start Start: Purified This compound Cell_Culture Cell Culture (e.g., SW480, SW620) Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay IC50 Determine IC50 Cytotoxicity_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Western Blot) IC50->Apoptosis_Assay Treat at IC50 Data_Analysis Data Analysis and Comparison Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Reproducibility Data_Analysis->Conclusion

References

Unveiling the Anticancer Potential of Methyl-Dodovisate A Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Methyl-Dodovisate A and related compounds, focusing on their cytotoxic and antiproliferative effects. This compound, a clerodane diterpene primarily isolated from the plant Dodonaea viscosa, has emerged as a compound of interest in cancer research.[1] Its unique bicyclo[5.4.0]undecane core structure is believed to be central to its biological activity.[1] This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the proposed signaling pathways to facilitate further research and drug development efforts in this area.

Comparative Biological Activity of Compounds from Dodonaea viscosa

While comprehensive SAR studies on a synthesized library of this compound analogs are not yet publicly available, research on extracts and isolated compounds from Dodonaea viscosa provides valuable insights into the cytotoxic potential of this structural class. The data presented below is derived from studies on crude extracts and a related flavonoid, Santin, also isolated from D. viscosa.

Table 1: Cytotoxic Activity of Dodonaea viscosa Extracts and Isolated Compounds

Compound/ExtractCell LineAssayIC50 ValueSource
Hydroethanolic ExtractSW480 (Colon Cancer)SRB37.0 ± 1.58 µg/mL[2]
Hydroethanolic ExtractSW620 (Colon Cancer)SRB28.2 ± 1.69 µg/mL[2]
Ethanolic ExtractHT-29 (Colon Cancer)SRB< 20 µg/mL
Chloroform FractionHT-29 (Colon Cancer)SRB< 20 µg/mL
Santin (Compound 6)SUM149 (Breast Cancer)SRB7.73 µM[3]
Santin (Compound 6)BCX-010 (Breast Cancer)SRB4.22 µM[3]
Santin (Compound 6)SUM190 (Breast Cancer)SRB6.74 µM[3]
Santin (Compound 6)A549 (Lung Cancer)SRB10.73 µM[3]
Santin (Compound 6)HT29 (Colon Cancer)SRB27.88 µM[3]
Santin (Compound 6)HT116 (Colon Cancer)SRB17.03 µM[3]
Santin (Compound 6)SNU398 (Hepatocellular Carcinoma)SRB7.39 µM[3]
Santin (Compound 6)MCF-10A (Normal Mammary Epithelial)SRB> 20 µM[3]

Note: The lack of a complete synthesized library of this compound analogs currently limits a direct structure-activity relationship analysis. The data for Santin, a flavonoid from the same plant, is included to showcase the potential of compounds from this natural source.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key assays used in determining the cytotoxic and apoptotic effects of these compounds.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to a tissue culture plate.[4] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 48 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

  • Solubilization: Air dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader. The optical density values correlate with the total protein content and, therefore, with the cell number.[4]

Caspase-3/7 Activation Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or colorimetric molecule.

Colorimetric Assay Procedure:

  • Induce Apoptosis: Treat cells with the test compound to induce apoptosis.

  • Cell Lysis: Harvest the cells and lyse them using a supplied lysis buffer. This typically involves incubation on ice.

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing Dithiothreitol (DTT).

  • Substrate Addition: Add the caspase-3 colorimetric substrate (e.g., DEVD-pNA).[5]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 400-405 nm. The absorbance is proportional to the amount of cleaved substrate and thus to the caspase-3 activity.[5]

Signaling Pathways and Experimental Workflow

The cytotoxic effects of clerodane diterpenes, including potentially this compound, are often mediated through the induction of apoptosis.

Proposed Apoptotic Pathway

Studies on hydroethanolic extracts of D. viscosa suggest that the cytotoxic and antiproliferative activities in colorectal cancer cells involve the intrinsic apoptotic pathway, characterized by an increase in the levels of caspase-3 and the tumor suppressor protein p53.

G This compound Analog This compound Analog Cellular Stress Cellular Stress This compound Analog->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis MOMP MOMP MOMP->Cytochrome c Release

Caption: Proposed intrinsic apoptotic pathway induced by this compound analogs.

General Experimental Workflow

The process of identifying and characterizing bioactive compounds like this compound analogs follows a structured workflow from natural source to biological evaluation.

G cluster_0 Isolation & Identification cluster_1 Biological Evaluation Plant Material (Dodonaea viscosa) Plant Material (Dodonaea viscosa) Extraction Extraction Plant Material (Dodonaea viscosa)->Extraction Fractionation Fractionation Extraction->Fractionation Isolation of Analogs Isolation of Analogs Fractionation->Isolation of Analogs Structure Elucidation Structure Elucidation Isolation of Analogs->Structure Elucidation Cytotoxicity Screening (SRB/MTT) Cytotoxicity Screening (SRB/MTT) Structure Elucidation->Cytotoxicity Screening (SRB/MTT) IC50 Determination IC50 Determination Cytotoxicity Screening (SRB/MTT)->IC50 Determination Apoptosis Assays (Caspase) Apoptosis Assays (Caspase) IC50 Determination->Apoptosis Assays (Caspase) SAR Analysis SAR Analysis Apoptosis Assays (Caspase)->SAR Analysis

Caption: General workflow for isolation and evaluation of this compound analogs.

Future Directions

The preliminary data on compounds from Dodonaea viscosa are promising. To fully elucidate the structure-activity relationships of this compound and its analogs, future research should focus on:

  • Total Synthesis: Development of a synthetic route to this compound would enable the systematic generation of a library of analogs for comprehensive SAR studies.

  • Analog Synthesis and Testing: Synthesizing and testing a range of analogs with modifications to the bicyclo[5.4.0]undecane core, the methyl ester, and other functional groups will be critical to identify the key pharmacophores.

  • Target Identification: Elucidating the precise molecular targets of these compounds will provide a deeper understanding of their mechanism of action and guide the design of more potent and selective derivatives.

  • In Vivo Studies: Promising analogs should be advanced to in vivo models to assess their efficacy and safety profiles.

References

"Comparing the efficacy of synthetic vs. natural Methyl-Dodovisate A"

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

Methyl-Dodovisate A, a clerodane diterpenoid, has garnered attention within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of the available efficacy data for this compound, focusing on its natural form derived from Dodonaea viscosa. The existence of a commercially available synthetic version is noted; however, a lack of published efficacy data precludes a direct comparative analysis at this time.

Data Summary

The biological activity of this compound has been primarily investigated through studies on extracts of Dodonaea viscosa and, to a lesser extent, on the isolated compound. The following tables summarize the key quantitative findings to date.

Table 1: Cytotoxicity of Dodonaea viscosa Extracts Containing this compound

Cell LineExtract TypeIC50 (µg/mL)
SW480 (colorectal cancer)Hydroethanolic37.0 ± 1.58[1]
SW620 (colorectal cancer)Hydroethanolic28.2 ± 1.69[1]

Table 2: Larvicidal Activity of Isolated Natural this compound

SpeciesCompoundLC50 (µg/mL)
Aedes albopictus (larvae)This compound> 30[1]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for the key bioassays mentioned in the literature concerning this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Human colorectal cancer cells (e.g., SW480, SW620) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., D. viscosa extract or purified this compound). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for an additional 48-72 hours.

  • MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Caspase-3/7 Activation Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Treatment: Cells are seeded in a 96-well plate and treated with the test compound as described in the cytotoxicity assay.

  • Reagent Addition: After the desired incubation period, a luminogenic caspase-3/7 substrate is added to each well. This substrate is cleaved by active caspase-3 and -7, releasing a luminescent signal.

  • Incubation: The plate is incubated at room temperature for 1-2 hours.

  • Luminescence Measurement: The luminescence is measured using a luminometer. An increase in luminescence compared to the control group indicates an induction of apoptosis.

Larvicidal Bioassay

This protocol is used to determine the lethal concentration of a substance against mosquito larvae.

  • Larvae Preparation: Third or fourth instar larvae of Aedes albopictus are used. Twenty larvae are placed in beakers containing 100 mL of dechlorinated water.

  • Compound Preparation: Stock solutions of this compound are prepared in a suitable solvent (e.g., ethanol) and then serially diluted in water to achieve the desired test concentrations.

  • Exposure: The larvae are exposed to the different concentrations of the test compound. A control group with the solvent alone is also included.

  • Mortality Assessment: Mortality is recorded after 24 and 48 hours of exposure. Larvae are considered dead if they are immobile and do not respond to probing.

  • LC50 Calculation: The lethal concentration 50% (LC50) is calculated using probit analysis.

Signaling Pathways and Workflows

Proposed Apoptotic Pathway of D. viscosa Extract

The cytotoxic effects of Dodonaea viscosa extracts containing this compound in colorectal cancer cells are suggested to be mediated through the intrinsic mitochondrial pathway of apoptosis.[1] This involves the activation of the tumor suppressor protein p53 and the executioner caspase 3.[1]

G cluster_cell Cancer Cell MDA D. viscosa Extract (containing this compound) p53 p53 MDA->p53 activates Mito Mitochondrion Casp9 Caspase-9 Mito->Casp9 activates p53->Mito induces release of cytochrome c Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed mechanism of apoptosis induction.

General Experimental Workflow for Efficacy Testing

The evaluation of a natural product's biological activity typically follows a standardized workflow, from initial screening to the determination of specific efficacy metrics.

G cluster_workflow Efficacy Testing Workflow Start Source Material (e.g., D. viscosa) Extract Extraction & Isolation of this compound Start->Extract Screen Initial Bioactivity Screening Extract->Screen DoseResponse Dose-Response Studies Screen->DoseResponse IC50 IC50/LC50 Determination DoseResponse->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism End Efficacy Profile Mechanism->End

Caption: Workflow for natural product efficacy testing.

Conclusion

The available evidence suggests that natural this compound, particularly within extracts of Dodonaea viscosa, exhibits promising cytotoxic and larvicidal activities. The proposed mechanism of action for its anticancer effects involves the induction of apoptosis through the p53 and caspase-3 pathways. However, a significant gap in the literature exists regarding the specific efficacy of the purified compound in cancer models. Furthermore, while a "synthetic" version of this compound is commercially available, its efficacy has not been reported in peer-reviewed literature, making a direct comparison with the natural form currently impossible. Future research should focus on isolating and quantifying the specific bioactivities of pure, natural this compound and on the full chemical synthesis and subsequent biological evaluation of a synthetic counterpart to allow for a definitive comparative analysis.

References

Independent Validation of Methyl-Dodovisate A: A Comparative Guide to Larvicidal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of insecticide resistance in disease vectors, particularly mosquitoes, necessitates the discovery and rigorous validation of novel larvicidal agents. This guide provides a framework for the independent validation of Methyl-Dodovisate A's larvicidal effects, comparing its hypothetical performance against established alternatives. The data herein for alternative larvicides is based on published studies, while the data for this compound is presented as a plausible illustration for comparative purposes.

Comparative Larvicidal Efficacy

The following table summarizes the larvicidal activity of this compound (hypothetical data) against common mosquito vectors and compares it with widely used larvicidal agents. Efficacy is presented in terms of Lethal Concentration (LC50 and LC90), the concentration of the agent that causes 50% and 90% mortality in the larval population, respectively.

CompoundTarget SpeciesLC50 (μg/L)LC90 (μg/L)Residual Efficacy (EI > 80%)Class
This compound (Hypothetical) Aedes aegypti4.59.8~18 weeksNovel Compound
Temephos Aedes aegypti6.6-20-28 weeks[1][2]Organophosphate
Bti (Bacillus thuringiensis israelensis) Aedes aegypti11.8-3-28 weeks[1][2][3]Bacterial Larvicide
Diflubenzuron Aedes aegypti< 2.0-> 23 weeks[3]Insect Growth Regulator (IGR)
Spinosad Aedes aegypti69-~16 weeks[2][3]Spinosyn
Pyriproxyfen Aedes aegypti< 2.0-~28 weeks[2]Insect Growth Regulator (IGR)
Imidacloprid Culex quinquefasciatus0.03 mg/L--Neonicotinoid

Note: LC50/LC90 values can vary significantly based on the mosquito strain's susceptibility and environmental conditions.

Experimental Protocols

The evaluation of larvicidal activity should adhere to standardized guidelines to ensure reproducibility and comparability of data. The following protocol is based on the World Health Organization (WHO) guidelines for laboratory testing of mosquito larvicides.[4][5][6]

Larval Bioassay Protocol

1. Objective: To determine the dose-response relationship and the lethal concentrations (LC50 and LC90) of a test compound against mosquito larvae.[6]

2. Materials:

  • Third or early fourth-instar larvae of the target mosquito species.[7]
  • Test compound (e.g., this compound).
  • Solvent (e.g., DMSO or ethanol) for stock solution preparation.[4]
  • Deionized or distilled water.
  • Disposable test cups (100-200 mL capacity).[7]
  • Pipettes and tips.
  • Larval food (e.g., powdered fish food).[4]
  • Incubator or environmental chamber set to 25-28°C.[7]

3. Stock Solution Preparation:

  • Prepare a high-concentration stock solution of the test compound (e.g., 2000 ppm) by dissolving a precisely weighed amount in an appropriate solvent.[4]
  • From this stock, prepare a series of at least five serial dilutions to be used as the test concentrations.[4]

4. Experimental Procedure:

  • For each concentration, set up at least four replicate cups.[7]
  • Add a defined volume of water (e.g., 99 mL) to each test cup.
  • Add 1 mL of the respective test dilution to each cup.
  • Establish a control group with four replicates, adding 1 mL of the solvent to the water. A negative control with only water should also be included.[8]
  • Carefully transfer 25 larvae into each cup.[8]
  • Add a small amount of larval food to each cup.[7]
  • Hold the cups in an incubator at a constant temperature (e.g., 27 ± 2°C) with a set photoperiod (e.g., 12h light: 12h dark).[7]

5. Data Collection and Analysis:

  • Record larval mortality at 24 and 48 hours post-exposure.[4][7] Larvae are considered dead if they cannot be induced to move when probed.
  • If mortality in the control group exceeds 10%, the experiment should be repeated.[4] For control mortality between 5-10%, results should be corrected using Abbott's formula.[2]
  • Analyze the mortality data using log-probit analysis to calculate the LC50 and LC90 values with their 95% confidence intervals.[2][9]

Visualizing Workflows and Pathways

Experimental Workflow for Larvicidal Bioassay

The following diagram outlines the key steps in the larvicidal bioassay protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution (2000 ppm) B Create Serial Dilutions (5+ concentrations) A->B D Dispense Water & Test Solution into Cups B->D C Culture 3rd/4th Instar Larvae E Introduce 25 Larvae per Cup (4 replicates) C->E D->E F Incubate (24-48h at 27°C) E->F G Record Mortality at 24h & 48h F->G H Apply Abbott's Formula (if needed) G->H I Perform Log-Probit Analysis H->I J Determine LC50 & LC90 I->J

Caption: Workflow for determining larvicidal efficacy.

Hypothetical Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR) Agonism

While the precise mechanism of action for this compound is yet to be determined, many novel insecticides target the insect's nervous system. The diagram below illustrates the mechanism of neonicotinoids, which act as agonists of the nicotinic acetylcholine receptor (nAChR), a potential target for new larvicidal compounds.[9]

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron A Acetylcholine (ACh) Released B Nicotinic Acetylcholine Receptor (nAChR) A->B Binds C Ion Channel Opens (Na+ Influx) B->C Activates D Continuous Nerve Stimulation C->D E Paralysis & Death D->E Larvicide This compound (as nAChR Agonist) Larvicide->B Irreversibly Binds & Over-activates

Caption: Agonistic action on the nAChR pathway.

References

Safety Operating Guide

Personal protective equipment for handling Methyl-Dodovisate A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of Methyl-Dodovisate A (CAS No: 1246937-33-6) in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following equipment is mandatory when handling this compound.[1]

PPE CategoryItemSpecification
Eye Protection Safety Glasses & Chemical GogglesWear safety glasses at all times. Use chemical goggles when there is a risk of splashing.[1]
Hand Protection Protective GlovesWear appropriate chemical-resistant gloves.[1]
Respiratory Protection Dust RespiratorUse a dust respirator. Ensure it is used in accordance with local and national regulations.[1]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1]

Handling and Storage

Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the compound.

  • Handling : Wash hands and exposed skin thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[1] Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[1] Keep the compound away from sources of ignition and avoid prolonged or repeated exposure.[1] Whenever possible, use this substance within a laboratory fume hood.[1]

  • Storage : Store in a cool, dry place in a tightly sealed container. Ensure good ventilation in the storage area.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action must be taken.

First Aid Measures [1]

Exposure RouteFirst Aid Protocol
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Inhalation Remove the individual from exposure and move them to fresh air immediately. Seek immediate medical attention.[1]

Accidental Release Measures [1]

  • Evacuate : Uninvolved persons should evacuate to a safe place.[1]

  • Ventilate : Ensure adequate ventilation of the spill area.

  • Contain : Use proper personal protective equipment as outlined in Section 1.[1]

  • Clean-up : Clean up spills immediately. Sweep up the material and place it into a suitable container for disposal.[1]

  • Decontaminate : Decontaminate the spill site with a 10% caustic solution and ventilate the area until after disposal is complete.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all waste material, including contaminated PPE, in a designated, properly labeled, and sealed container.

  • Disposal : Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Workflow and Safety Protocol Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound.

cluster_emergency Emergency Protocol A 1. Pre-Experiment Check - Verify fume hood function - Confirm emergency equipment availability B 2. Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Protective Gloves - Dust Respirator A->B Proceed if safe C 3. Handling this compound - Work within a fume hood - Avoid inhalation and contact B->C Begin experiment D 4. Post-Experiment - Decontaminate work surfaces - Securely seal compound container C->D Experiment complete E 5. Waste Disposal - Segregate contaminated waste - Place in labeled hazardous waste container D->E Waste generated F 6. Doff PPE - Remove gloves and other PPE - Wash hands thoroughly E->F Waste secured Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill Spill->Contain Exposure Personnel Exposure FirstAid Administer First Aid Exposure->FirstAid Medical Seek Medical Attention Exposure->Medical

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.